molecular formula C8H10N4O3 B7766197 4-Acetamido-2-nitrophenylhydrazine CAS No. 1017082-81-3

4-Acetamido-2-nitrophenylhydrazine

Cat. No.: B7766197
CAS No.: 1017082-81-3
M. Wt: 210.19 g/mol
InChI Key: PQRKIJZIYQXVHB-UHFFFAOYSA-N
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Description

4-Acetamido-2-nitrophenylhydrazine is a useful research compound. Its molecular formula is C8H10N4O3 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydrazinyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-5(13)10-6-2-3-7(11-9)8(4-6)12(14)15/h2-4,11H,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKIJZIYQXVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278135
Record name N-(4-Hydrazinyl-3-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017082-81-3
Record name N-(4-Hydrazinyl-3-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017082-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydrazinyl-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-amino-3-nitroacetanilide hydrazine derivative identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Identification of a 4-Amino-3-nitroacetanilide Hydrazine Derivative

Abstract

Hydrazine derivatives are a cornerstone in synthetic and medicinal chemistry, prized for their versatile reactivity and wide-ranging pharmacological profiles.[1] This guide provides a comprehensive technical overview for the synthesis and rigorous identification of a key derivative: N'-(4-amino-3-nitrophenyl)acetohydrazide, formed from the precursor 4-amino-3-nitroacetanilide. We will explore the causal reasoning behind the synthetic strategy and detail a multi-faceted analytical workflow designed for unequivocal structural elucidation. This document is intended for researchers and scientists in drug development, offering field-proven insights into the characterization of complex organic molecules, grounded in the principles of spectroscopic and analytical chemistry.

Introduction: The Significance of Hydrazide Moieties

Hydrazine and its derivatives serve as invaluable building blocks in organic synthesis, largely due to the unique properties of the N-N bond and the nucleophilicity of the nitrogen atoms.[1] The conversion of amides or esters to their corresponding acylhydrazides (or hydrazides) introduces a highly functional handle into a molecule. This hydrazide group is bifunctional and can be readily transformed through condensation reactions to form Schiff bases or cyclized to generate a variety of nitrogen-containing heterocycles like pyrazoles and triazoles, which are prevalent scaffolds in pharmaceuticals.[1]

The target molecule for this guide, N'-(4-amino-3-nitrophenyl)acetohydrazide, incorporates several key features: a free aromatic amine, a nitro group, and the newly formed hydrazide functionality. This combination makes it a potentially valuable intermediate for the synthesis of novel dyes, polymers, and complex pharmaceutical agents. The accurate identification of this molecule is therefore paramount, requiring a systematic and self-validating analytical approach.

Synthetic Pathway and Rationale

The synthesis of the target hydrazide derivative is a two-stage process: first, the formation of the 4-amino-3-nitroacetanilide precursor, followed by its conversion to the corresponding hydrazide.

Stage 1: Synthesis of the Precursor, 4-Amino-3-nitroacetanilide

The precursor, 4-amino-3-nitroacetanilide, is synthesized from the more readily available p-nitroacetanilide. This involves a reduction of the nitro group, followed by a re-introduction of a nitro group at the 3-position.

Experimental Protocol: Reduction of 4-Nitroacetanilide

  • To a solution of 4-nitroacetanilide in a suitable solvent like ethanol, add a reducing agent such as iron filings in the presence of a small amount of acetic acid.[2]

  • Heat the mixture to reflux for several minutes until the reaction is complete, which can be monitored by the disappearance of the yellow color.[2]

  • Cool the reaction and make it alkaline with sodium carbonate to precipitate iron salts.[2]

  • Filter the mixture and evaporate the solvent from the filtrate to obtain crude 4-aminoacetanilide, which can be purified by recrystallization.[2]

Experimental Protocol: Nitration of 4-Aminoacetanilide

  • Protect the highly activating amino group of 4-aminoacetanilide by acetylation before proceeding with nitration to prevent oxidation and control regioselectivity.

  • Dissolve the protected intermediate in a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically below 20°C) to introduce the nitro group at the 3-position (ortho to the amino group).[3]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 4-acetylamino-3-nitroacetanilide.

  • Perform a selective deprotection (hydrolysis) of the first acetyl group under controlled acidic conditions to yield the final precursor, 4-amino-3-nitroacetanilide.

Stage 2: Conversion to N'-(4-amino-3-nitrophenyl)acetohydrazide

The core transformation involves the conversion of the acetamido group (-NHCOCH₃) to an acetohydrazide group (-NHNHCOCH₃) via transamidation with hydrazine hydrate. This reaction can be challenging due to the relative stability and low electrophilicity of the amide carbonyl carbon.[4]

Causality Behind Experimental Choices:

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O) is used as the source of the nucleophilic hydrazine.

  • Stoichiometry: A significant excess of hydrazine hydrate is often required. This is a crucial parameter to shift the reaction equilibrium towards the product side, favoring the formation of the more stable hydrazide.[4]

  • Conditions: The reaction is typically performed under reflux in a high-boiling solvent like ethanol or 1,4-dioxane. The elevated temperature provides the necessary activation energy to overcome the stability of the amide bond.

Experimental Protocol: Hydrazinolysis of 4-Amino-3-nitroacetanilide

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-amino-3-nitroacetanilide in absolute ethanol.

  • Add a 5-10 fold molar excess of hydrazine hydrate (e.g., 80% solution in water).

  • Heat the reaction mixture to reflux and maintain it for a suitable time (e.g., 8-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified N'-(4-amino-3-nitrophenyl)acetohydrazide.

Synthetic Workflow Diagram

Synthetic Workflow cluster_precursor Precursor Synthesis cluster_derivative Derivative Synthesis p_nitro p-Nitroacetanilide reduction Reduction (Fe / Acetic Acid) p_nitro->reduction p_amino 4-Aminoacetanilide reduction->p_amino nitration Nitration (HNO₃ / H₂SO₄) p_amino->nitration start_material 4-Amino-3-nitroacetanilide (Starting Material) nitration->start_material reaction Reflux in Ethanol start_material->reaction reagent Hydrazine Hydrate (Excess) reagent->reaction product N'-(4-amino-3-nitrophenyl)acetohydrazide (Crude Product) reaction->product purification Recrystallization product->purification final_product Purified Product purification->final_product

Caption: Synthetic pathway from p-nitroacetanilide to the purified hydrazide derivative.

A Multi-Pronged Approach to Structural Elucidation

Unequivocal identification of the synthesized compound requires the convergence of data from multiple analytical techniques. No single method is sufficient; instead, the combined data provides a self-validating system of proof.

Analytical Identification Workflow

Analytical Workflow cluster_techniques Characterization Techniques cluster_data Data & Interpretation PurifiedProduct Purified Product MS Mass Spectrometry (MS) PurifiedProduct->MS FTIR FT-IR Spectroscopy PurifiedProduct->FTIR NMR NMR Spectroscopy (¹H & ¹³C) PurifiedProduct->NMR EA Elemental Analysis PurifiedProduct->EA MS_Data Molecular Weight & Fragmentation MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data NMR_Data Proton/Carbon Environment NMR->NMR_Data EA_Data Empirical Formula EA->EA_Data Confirmation Structure Confirmed MS_Data->Confirmation FTIR_Data->Confirmation NMR_Data->Confirmation EA_Data->Confirmation

Caption: Integrated workflow for the structural identification of the final product.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, without significant fragmentation. The mass-to-charge ratio (m/z) of this molecular ion directly confirms the molecular weight, providing the first piece of evidence for a successful reaction.

Expected Results:

Compound NameMolecular FormulaCalculated Exact Mass (Da)Expected [M+H]⁺ (m/z)
4-Amino-3-nitroacetanilide (Precursor)C₈H₉N₃O₃195.0644196.0722
N'-(4-amino-3-nitrophenyl)acetohydrazide (Product)C₈H₁₀N₄O₃210.0753211.0831

The observation of a base peak at m/z 211.0831 in the high-resolution mass spectrum would be strong evidence for the formation of the target hydrazide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers. The key to identifying the hydrazide product is a comparative analysis against the starting material's spectrum. The disappearance of bands unique to the precursor and the appearance of new bands characteristic of the product confirm the chemical transformation.

Expected Spectral Changes:

Functional GroupPrecursor (4-Amino-3-nitroacetanilide)Product (Hydrazide Derivative)Rationale for Change
N-H Stretch (Amine) ~3400, 3300 cm⁻¹ (two bands)~3400, 3300 cm⁻¹ (amine) + ~3200-3300 cm⁻¹ (hydrazide N-H)Appearance of new N-H stretches from the -NH-NH₂ group.[1]
Amide C=O Stretch ~1670 cm⁻¹ (Amide I)AbsentDisappearance of the acetamido carbonyl group.
Hydrazide C=O Stretch Absent~1650-1680 cm⁻¹Appearance of the new hydrazide carbonyl group.
N-H Bend (Amide) ~1550 cm⁻¹ (Amide II)AbsentLoss of the secondary amide N-H bond.
N-H Bend (Hydrazide) Absent~1620-1640 cm⁻¹Appearance of the hydrazide NH₂ scissoring vibration.
NO₂ Stretch ~1530, 1350 cm⁻¹ (asymmetric & symmetric)~1530, 1350 cm⁻¹The nitro group remains unchanged and serves as an internal reference.

The most critical evidence from FT-IR is the loss of the characteristic Amide I and II bands and the emergence of distinct N-H stretching and bending vibrations associated with the hydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the distinct chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shift, integration, and splitting pattern of each signal create a unique fingerprint of the molecule.

¹H NMR Analysis: The aromatic region of both the precursor and product will display a complex ABC spin system. The key differentiators will be the signals from the side-chain protons.

  • Precursor (in DMSO-d₆): Expect a singlet for the methyl protons (-COCH₃) around δ 2.1 ppm and a singlet for the amide proton (-NHCO) around δ 9.5-10.5 ppm. The primary amine (-NH₂) protons will appear as a broad singlet around δ 5.0-6.0 ppm.

  • Product (in DMSO-d₆): The methyl singlet will remain. Crucially, the single amide proton signal will be replaced by three new, exchangeable protons of the hydrazide group: a broad singlet for the -NH₂ (~δ 4.5 ppm) and a singlet for the -NH- (~δ 9.0-10.0 ppm).[1] These signals will disappear upon the addition of a drop of D₂O, confirming them as labile protons.

¹³C NMR Analysis: The change in the electronic environment around the carbonyl group will be evident in the ¹³C NMR spectrum.

Carbon AtomPrecursor (Approx. δ, ppm)Product (Approx. δ, ppm)Rationale for Change
Carbonyl (C=O) ~168-170~165-172The electronic environment of the carbonyl carbon changes upon substitution of the methyl group with the -NHNH₂ group.
Methyl (-CH₃) ~24~21Minor shift due to the change in the overall side-chain structure.
Aromatic Carbons 6 signals in the δ 110-150 range6 signals in the δ 110-150 rangeThe aromatic core remains intact, with minor shifts expected.
Elemental Analysis

Principle & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the purified compound. Comparing these experimental values to the theoretically calculated percentages for the proposed molecular formula serves as a final, quantitative validation of the structure's elemental composition.

Calculated Elemental Composition:

ElementPrecursor (C₈H₉N₃O₃)Product (C₈H₁₀N₄O₃)
% Carbon 49.2345.71
% Hydrogen 4.654.80
% Nitrogen 21.5326.65

A close correlation (typically within ±0.4%) between the experimentally determined values and the calculated percentages for the hydrazide product provides strong, corroborating evidence for its identity.

Conclusion

The identification of a newly synthesized molecule like N'-(4-amino-3-nitrophenyl)acetohydrazide is a systematic process of evidence accumulation. This guide outlines a robust workflow that relies on the convergence of data from multiple, independent analytical techniques. The confirmation of the molecular weight by mass spectrometry, the identification of key functional group transformations by FT-IR, the detailed structural mapping by ¹H and ¹³C NMR, and the validation of the elemental composition by elemental analysis together form a self-validating and authoritative basis for structural elucidation. By understanding the causality behind each experimental choice and analytical outcome, researchers can confidently and accurately identify complex hydrazine derivatives, paving the way for their application in drug discovery and materials science.

References

  • Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives." Available at: [Link].

  • Pavel Pazdera, et al. (2015). "Is there any possibility of a reaction between Acetanilide and hydrazine hydrate?" ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. "ANALYTICAL METHODS - Toxicological Profile for Hydrazines." NCBI Bookshelf. Available at: [Link].

  • Research Journal of Pharmacy and Technology. (2016). "Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives." Available at: [Link].

  • PubChem. "4-Nitroacetanilide | C8H8N2O3 | CID 7691." Available at: [Link].

  • Tech Briefs. (2020). "Three Methods of Detection of Hydrazines." Available at: [Link].

  • PrepChem.com. "Preparation of 4′-aminoacetanilide." Available at: [Link].

  • Magritek. "Synthesis of p-Nitroaniline via a Multi-Step Sequence." Available at: [Link].

  • BYJU'S. (2020). "Preparation of p-Nitroacetanilide." Available at: [Link].

  • Vedantu. "Preparation of p-Nitroacetanilide: Step-by-Step Guide." Available at: [Link].

  • Wikipedia. "4-Aminoacetanilide." Available at: [Link].

Sources

Navigating the Landscape of Acetamidonitrophenylhydrazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of N-(4-Hydrazinyl-3-nitrophenyl)acetamide and its Isomers in Synthetic Chemistry and Drug Discovery

Executive Summary

The precise identification and characterization of chemical reagents are fundamental to the success of research and development in the pharmaceutical and life sciences. This guide addresses the nomenclature and technical profile of a substituted phenylhydrazine, initially queried as "4-Acetamido-2-nitrophenylhydrazine." Our investigation indicates that this name is likely a misnomer, and we have identified the most probable intended compound as N-(4-Hydrazinyl-3-nitrophenyl)acetamide (CAS No. 1017082-81-3). This document provides a comprehensive overview of this compound, including its chemical identity, properties, a plausible synthetic route, and its applications as a versatile building block in medicinal chemistry. Furthermore, we will briefly discuss related isomers to provide a broader context for researchers working with this class of compounds.

Clarification of Chemical Identity

Initial searches for "this compound" did not yield a commercially available or well-documented chemical entity. However, the structurally similar compound, N-(4-Hydrazinyl-3-nitrophenyl)acetamide , is documented and available from chemical suppliers[1]. It is crucial for researchers to use the correct nomenclature and, more importantly, the CAS number to ensure the procurement of the appropriate reagent for their experimental work.

Table 1: Chemical Identifiers for N-(4-Hydrazinyl-3-nitrophenyl)acetamide

IdentifierValue
IUPAC Name N-(4-Hydrazinyl-3-nitrophenyl)acetamide
CAS Number 1017082-81-3
Molecular Formula C8H10N4O3[1]
Molecular Weight 210.19 g/mol [1]

Physicochemical Properties and Handling

Understanding the physicochemical properties of a compound is paramount for its safe handling, storage, and application in experimental setups.

Table 2: Physicochemical Data for N-(4-Hydrazinyl-3-nitrophenyl)acetamide

PropertyValueSource
Appearance Solid (form may vary)General knowledge
Storage Keep in a dark place, inert atmosphere, store in freezer, under -20°C[1]
Safety and Handling:
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2][4]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[2][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][4]

Synthesis and Derivatization

Plausible Synthetic Pathway

A plausible and common method for the synthesis of N-(4-Hydrazinyl-3-nitrophenyl)acetamide would involve a two-step process starting from a commercially available precursor. This proposed pathway is based on established organic chemistry principles for the synthesis of similar molecules.[5][6]

dot

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization and Reduction N_4_aminophenyl_acetamide N-(4-aminophenyl)acetamide N_4_acetamido_2_nitrophenylamine N-(4-amino-3-nitrophenyl)acetamide N_4_aminophenyl_acetamide->N_4_acetamido_2_nitrophenylamine Nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_agent->N_4_acetamido_2_nitrophenylamine N_4_amino_3_nitrophenyl_acetamide N-(4-amino-3-nitrophenyl)acetamide Target_Compound N-(4-Hydrazinyl-3-nitrophenyl)acetamide N_4_amino_3_nitrophenyl_acetamide->Target_Compound Diazotization 1. NaNO2, HCl 2. SnCl2/HCl Diazotization->Target_Compound

Caption: Plausible two-step synthesis of N-(4-Hydrazinyl-3-nitrophenyl)acetamide.

Role as a Synthetic Intermediate

The primary value of N-(4-Hydrazinyl-3-nitrophenyl)acetamide in research and drug development lies in its utility as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The presence of a reactive hydrazinyl group allows for condensation reactions with various carbonyl compounds and other electrophiles to form more complex molecular scaffolds.

The synthesis of pyrazole and hydrazone derivatives from a structurally analogous compound, 4-hydrazinyl-3-nitrobenzonitrile, highlights the potential synthetic applications. These heterocyclic cores are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[7]

Applications in Research and Drug Development

While specific biological activity for N-(4-Hydrazinyl-3-nitrophenyl)acetamide is not extensively documented, its role as a precursor to bioactive molecules is of significant interest. The derivatives synthesized from this compound are often investigated for various therapeutic applications.

  • Anticancer Agents: Pyrazole and indazole scaffolds, which can be synthesized from nitrophenylhydrazine precursors, are integral to many compounds with demonstrated anticancer activity. These structures can interact with various biological targets, such as protein kinases, which are involved in cancer progression.[7]

  • Enzyme Inhibitors: The hydrazone linkage, formed by reacting the hydrazinyl group with aldehydes or ketones, is a common feature in many enzyme inhibitors. Derivatives of N-(4-Hydrazinyl-3-nitrophenyl)acetamide can be designed to target specific enzymes implicated in various disease pathways.[7]

  • Heterocyclic Chemistry: This compound serves as a valuable starting material for the construction of diverse heterocyclic systems, which are a cornerstone of modern medicinal chemistry.[8]

dot

Applications_Workflow Start N-(4-Hydrazinyl-3-nitrophenyl)acetamide Reaction Condensation Reaction Start->Reaction Intermediates Hydrazones, Pyrazoles, etc. Reaction->Intermediates Screening Biological Screening Intermediates->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: General workflow for the use of N-(4-Hydrazinyl-3-nitrophenyl)acetamide in drug discovery.

Experimental Protocol: Synthesis of a Hydrazone Derivative

The following is a generalized protocol for the synthesis of a hydrazone derivative from N-(4-Hydrazinyl-3-nitrophenyl)acetamide and an aldehyde or ketone. This protocol is based on established methodologies for similar reactions.[7]

Objective: To synthesize a hydrazone derivative via condensation of N-(4-Hydrazinyl-3-nitrophenyl)acetamide with a carbonyl compound.

Materials:

  • N-(4-Hydrazinyl-3-nitrophenyl)acetamide

  • Aldehyde or ketone (1.0 equivalent)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve N-(4-Hydrazinyl-3-nitrophenyl)acetamide in a suitable volume of ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate.

  • Continue stirring for 2-4 hours or until the reaction is complete as indicated by Thin Layer Chromatography (TLC).

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazone derivative.

Characterization: The structure of the synthesized hydrazone should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion of Related Isomers

For a comprehensive understanding, it is beneficial to be aware of other isomers that may have similar nomenclature. For instance, N-(4-hydroxy-2-nitrophenyl)acetamide and its 3-nitro isomer have been synthesized and their crystal structures determined.[9] These compounds, while structurally related, will exhibit different reactivity and biological activity. This highlights the critical importance of precise naming and structural verification in chemical research.

Conclusion

While the initial query for "this compound" appears to be a misnomer, this technical guide has identified N-(4-Hydrazinyl-3-nitrophenyl)acetamide as the most likely compound of interest. This versatile chemical intermediate holds significant potential for the synthesis of novel heterocyclic compounds with diverse biological activities, particularly in the realm of anticancer and enzyme inhibitor research. Researchers are encouraged to utilize the correct nomenclature and CAS number to ensure the integrity of their scientific endeavors. The provided synthetic and application workflows offer a foundational understanding for the effective utilization of this and related compounds in drug discovery and development.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Deere, C. A., et al. (2020). N-(4-Methoxy-3-nitrophenyl)acetamide.
  • European Chemicals Agency. (2021, December 21). Substance Information. Retrieved from [Link]

  • CAS. (n.d.). 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one. CAS Common Chemistry. Retrieved from [Link]

  • Hines, III, W. A., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 43-53.
  • Smajlagic, A., et al. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Chemical Sciences, 5(6), 949-956.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image]. Retrieved from [Link]

  • PubChem. (n.d.). Glycerol 1,3-didodecanoate 2-decanoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide. [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroacetanilide. Retrieved from [Link]

  • Cheméo. (n.d.). Acetamide, N-(4-nitrophenyl)-. Retrieved from [Link]

  • PubChemLite. (n.d.). Acetamide, n-((4-((4-nitrophenyl)amino)-3-pyridinyl)sulfonyl)-. Retrieved from [Link]

  • Chemsrc. (2025, October 2). Acetamide, N-(3-acetyl-4-nitrophenyl). Retrieved from [Link]

  • ResearchGate. (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Growth and Characterization of N-(3-Nitrophenyl) Acetamide Crystal-Find it Optical Uses. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025, September 22). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Journal of Drug Delivery and Therapeutics, 15(9), 1-20.
  • PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide. Retrieved from [Link]

  • Špiliauskas, V., et al. (2023). Synthesis of N-[3-(Hydrazinecarbonyl)-4-hydroxyphenyl]acetamide Derivatives. In Chemistry and chemical technology: international conference CCT-2023. Vilnius university press.
  • National Institute of Standards and Technology. (n.d.). Decanoic acid, 3-hydroxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • AERU. (2023, September 14). 3-hydroxy-4-methoxypyridine-2-carboximide. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Azo Pigments Utilizing 4-Acetamido-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of azo pigments using 4-Acetamido-2-nitrophenylhydrazine as the diazo component. This document outlines the underlying chemical principles, detailed experimental protocols, safety considerations, and characterization methods.

Introduction and Scientific Principles

Azo pigments represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their vibrant colors, good lightfastness, and versatile chemistry make them crucial in various industries, including textiles, printing, and pharmaceuticals.[1][2] The synthesis is a robust two-stage process: diazotization followed by azo coupling.[3]

In this process, this compound serves as the precursor to the diazo component. The terminal amine of the hydrazine moiety is converted into a highly reactive diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine, to form the final azo pigment.[4][5] The specific substituents on both the diazo and coupling components—in this case, the acetamido and nitro groups—are critical as they modulate the electronic properties of the system and, consequently, the final color and stability of the pigment.

The Diazotization Reaction

Diazotization is the conversion of a primary aromatic amine to a diazonium salt.[6][7] The reaction is performed in a cold, acidic solution by adding sodium nitrite (NaNO₂). The acid (typically HCl) reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[8]

Key Mechanistic Steps:

  • Protonation of nitrous acid by the strong acid.

  • Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine.

  • A series of proton transfers and elimination of a water molecule to yield the aryl diazonium ion (Ar-N₂⁺).

The reaction's temperature is critically maintained between 0-5 °C because diazonium salts are thermally unstable and can decompose, potentially explosively if isolated in dry form.[1][9]

The Azo Coupling Reaction

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion (the electrophile) attacks an activated aromatic ring of the coupling component (the nucleophile).[4][10]

Causality of pH Control:

  • For Phenolic Coupling Components (e.g., β-Naphthol): The reaction is conducted under mildly alkaline conditions (pH > 7). The base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which significantly accelerates the coupling reaction.[10][11] However, excessively high pH (e.g., >10) can convert the diazonium ion into an unreactive diazotate ion.[10]

  • For Amine Coupling Components (e.g., Aniline): The reaction is best performed in a mildly acidic medium (pH 5-7).[10] This pH is low enough to maintain a sufficient concentration of the diazonium ion but high enough that the coupling amine is not fully protonated, preserving its nucleophilicity.

The substitution typically occurs at the para position of the activating group on the coupling component, unless this position is already blocked, in which case ortho coupling occurs.[5][10]

Overall Synthesis Workflow

The following diagram illustrates the two-stage process for synthesizing an azo pigment from this compound and a generic coupling component.

G cluster_0 PART 1: Diazotization (0-5 °C) cluster_1 PART 2: Azo Coupling cluster_2 PART 3: Isolation & Purification A This compound in HCl Solution B Add NaNO₂ Solution (Generates HNO₂ in situ) A->B C In Situ Formation of Diazonium Salt B->C E Combine Diazonium Salt with Coupling Component C->E Slow Addition @ 0-5 °C D Coupling Component (e.g., β-Naphthol in NaOH) D->E F Azo Pigment Formation (Precipitate) G Filtration F->G H Washing (Water, Ethanol) G->H I Drying H->I J Final Azo Pigment I->J

Caption: General workflow for azo pigment synthesis.

Safety and Handling

Working with hydrazine and nitroaromatic compounds requires strict adherence to safety protocols. Diazonium salts can be explosive.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[12]

  • Ventilation: Conduct all steps in a well-ventilated fume hood.[12]

  • Handling Precautions:

    • This compound and related compounds may be flammable solids and harmful if swallowed, inhaled, or in contact with skin. Avoid generating dust.

    • Never allow diazonium salts to dry out. Always keep them in solution.

    • Avoid friction, grinding, or shock of the starting materials and any intermediates.

  • Spill & Waste:

    • Clean up spills immediately using non-sparking tools and absorbent materials.[13][14]

    • Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol: Synthesis of a Naphthol-based Azo Pigment

This protocol details the synthesis of a representative red azo pigment by coupling diazotized this compound with β-Naphthol.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compoundReagentTCI, Sigma-AldrichThe diazo component precursor.
Hydrochloric Acid (HCl), concentratedACS Grade, ~37%Fisher ScientificUsed to form the amine salt and generate HNO₂.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-AldrichThe diazotizing agent.
β-Naphthol (2-Naphthol)ReagentPlus®, ≥99%Sigma-AldrichThe coupling component.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%VWRUsed to dissolve the coupling component.
Ethanol, 95%Reagent---For washing the final product.
Deionized Water------Used as a solvent and for washing.
Starch-Iodide Paper------To test for excess nitrous acid.
Ice Bath------Essential for temperature control.
Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution (Diazo Component)

  • In a 250 mL beaker, combine 10 mL of deionized water and 5 mL of concentrated hydrochloric acid.

  • Cool the acid solution to 0-5 °C in an ice bath with continuous stirring.

  • Carefully add 2.09 g (0.01 mol) of this compound to the cold acid solution. Stir until a fine, uniform suspension is formed.

  • In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes. Crucially, maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

  • Verify the presence of a slight excess of nitrous acid by testing a drop of the solution with starch-iodide paper (should turn blue/black). If the test is negative, add a small amount more of the nitrite solution. This ensures complete diazotization.

  • The resulting clear, cold solution contains the diazonium salt and is used immediately in the next step. DO NOT isolate the salt.

Part B: Preparation of the Coupling Solution

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-Naphthol in 50 mL of a 10% sodium hydroxide solution.

  • Cool this solution to approximately 5 °C in an ice bath with gentle stirring.

Part C: Azo Coupling and Pigment Formation

  • While vigorously stirring the cold β-Naphthol solution, slowly add the diazonium salt solution (from Part A) over 30 minutes.

  • A deeply colored precipitate (typically red or orange-red) should form immediately.[11]

  • After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours to ensure the reaction goes to completion.

Part D: Isolation and Purification of the Azo Pigment

  • Collect the solid pigment by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral and colorless.

  • Perform a final wash with a small portion of cold ethanol to help remove residual water and organic impurities.

  • Dry the purified pigment in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Weigh the final product and calculate the percentage yield.

Characterization

The identity and purity of the synthesized pigment should be confirmed using standard analytical techniques:

  • FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹), C=O of the amide, and N-O stretches of the nitro group.

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λ_max), which corresponds to the pigment's color.

  • NMR Spectroscopy: To confirm the final molecular structure.

  • Melting Point: To assess the purity of the compound.[2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Pigment Yield 1. Diazotization Failure: Temperature was too high (>10 °C), causing salt decomposition.Maintain strict temperature control (0-5 °C) during NaNO₂ addition. Use an ice/salt bath if necessary.
2. Incorrect Stoichiometry: Insufficient NaNO₂ was used.Test for excess nitrous acid with starch-iodide paper after diazotization and add more NaNO₂ if needed.[15]
3. Incorrect pH for Coupling: pH was too acidic for coupling with a phenol.Ensure the coupling solution is sufficiently alkaline (pH 8-10) before adding the diazonium salt.
Off-Color or Impure Product 1. Side Reactions: Diazonium salt decomposition or self-coupling.Add the diazonium salt solution slowly to the coupling component solution to ensure it reacts immediately without accumulating.
2. Incomplete Reaction: Insufficient stirring or reaction time.Ensure vigorous stirring during coupling and allow the reaction to proceed for the full recommended time.
Product is Tarry or Oily 1. Temperature Too High: Reaction temperature rose significantly during coupling.Pre-cool both solutions thoroughly and maintain cooling throughout the addition process.
2. Impure Reagents: Starting materials or solvents contain impurities.Use reagents of appropriate purity (ACS grade or higher).[16]
Troubleshooting Workflow

G start Problem Encountered: Low Pigment Yield q1 Was reaction temp kept below 5°C during diazotization? start->q1 a1_yes Check for excess nitrous acid using starch-iodide paper. q1->a1_yes Yes a1_no Root Cause: Diazonium salt decomposed. Action: Repeat with strict temperature control. q1->a1_no No a2_yes Check pH of coupling solution. a1_yes->a2_yes Positive Test a2_no Root Cause: Incomplete diazotization. Action: Add more NaNO₂ until test is positive. a1_yes->a2_no Negative Test a3_correct Root Cause: Other issue (e.g., reagent purity). Action: Verify starting materials. a2_yes->a3_correct pH Correct a3_incorrect Root Cause: Incorrect coupling pH. Action: Adjust pH of coupling component solution. a2_yes->a3_incorrect pH Incorrect

Caption: Decision tree for troubleshooting low yield.

References

  • Wikipedia. (n.d.). Azo coupling.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • ResearchGate. (2016). Coupling with diazonium salt?.
  • JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Nitrophenylhydrazine Hydrochloride.
  • ChemScene. (2024). Safety Data Sheet - 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide.
  • Lomax, S. Q., & Lomax, J. G. (2019). The synthesis characterization of historical novel azo pigments. Heritage Science.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon.
  • ResearchGate. (2019). (PDF) The synthesis characterization of historical novel azo pigments: implications for conservation science.
  • CymitQuimica. (2023). 4-Nitrophenylhydrazine Safety Data Sheet.
  • Cole-Parmer. (2004). Material Safety Data Sheet - 4-Nitrophenylhydrazine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrophenylhydrazine mono and dihydrochloride.
  • ResearchGate. (2020). (PDF) Synthesis of Historical Azo Pigments: The Challenge and Opportunity of the Nearly Forgotten.
  • IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Organic Syntheses. (n.d.). Procedure.
  • Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
  • Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator.
  • NILEST. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID.
  • BYJU'S. (2019). Diazotization Reaction Mechanism.
  • SATHEE. (n.d.). Chemistry Diazotization Reaction.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Scribd. (n.d.). Diazotization.

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Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone, a heterocyclic compound of interest in medicinal chemistry and dye synthesis. Pyrazolone scaffolds are prevalent in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This guide details a reliable two-part synthetic strategy, commencing with the preparation of the key intermediate, 4-acetamido-2-nitrophenylhydrazine, via a diazotization-reduction sequence, followed by its condensation and cyclization with ethyl acetoacetate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing in-depth mechanistic insights, step-by-step procedures, and analytical characterization methods.

Introduction and Synthetic Strategy

Pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms. The specific derivative, 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone, incorporates several functional groups that make it a valuable intermediate for further chemical elaboration. Its synthesis is a multi-step process that requires careful control of reaction conditions.

The overall synthetic approach is bifurcated into two primary stages:

  • Synthesis of the Hydrazine Intermediate: Preparation of this compound from the commercially available 4-acetamido-2-nitroaniline. This is achieved through a classical diazotization reaction followed by a controlled reduction of the resulting diazonium salt.

  • Pyrazolone Ring Formation: The synthesized hydrazine is then reacted with ethyl acetoacetate in a condensation-cyclization reaction to form the target pyrazolone ring.[3][4] This reaction is a cornerstone of heterocyclic chemistry for creating the pyrazolone core structure.[5]

The following workflow diagram illustrates the overall synthetic pathway.

G cluster_0 Part 1: Hydrazine Synthesis cluster_1 Part 2: Pyrazolone Formation A 4-Acetamido-2-nitroaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Aryl Diazonium Salt Intermediate B->C D Reduction (e.g., Na2SO3 / SnCl2) C->D E This compound D->E G Condensation & Intramolecular Cyclization E->G F Ethyl Acetoacetate F->G H 1-(4-acetamido-2-nitrophenyl)- 3-methyl-5-pyrazolone G->H I Purification & Characterization H->I

Caption: Overall workflow for the synthesis of the target pyrazolone.

Part 1: Synthesis of this compound

This initial stage focuses on converting the primary aromatic amine, 4-acetamido-2-nitroaniline, into its corresponding hydrazine derivative. This is the critical precursor for the subsequent cyclization step.

Principle and Mechanism

The conversion relies on two fundamental reactions in organic chemistry:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt (R-N₂⁺X⁻) is unstable at higher temperatures and can decompose.[] The mechanism involves the formation of a nitrosonium ion (N=O⁺) which is attacked by the amine, followed by a series of proton transfers and elimination of water to yield the diazonium ion.[8]

  • Reduction: The isolated or in situ diazonium salt is then reduced to the hydrazine. Various reducing agents can be employed, with a common and effective method being the use of sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂). This process carefully reduces the nitrogen-nitrogen triple bond of the diazonium group to the single bond of the hydrazine.[9]

Experimental Protocol: this compound

Safety First: Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Conduct the reaction in a well-ventilated fume hood.

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-acetamido-2-nitroaniline (e.g., 10 mmol) in a mixture of concentrated HCl (e.g., 8 mL) and water (e.g., 15 mL).

    • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. The amine salt will likely form a fine slurry.

    • Prepare a solution of sodium nitrite (e.g., 10.5 mmol) in cold water (e.g., 10 mL).

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature is strictly maintained below 5 °C.

    • After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5 °C. A clear, yellow-orange solution of the diazonium salt should be obtained.

  • Reduction:

    • In a separate 500 mL beaker, prepare a solution of sodium sulfite (Na₂SO₃) (e.g., 25 mmol) in water (e.g., 50 mL) and cool it to 10-15 °C.

    • Slowly and carefully add the cold diazonium salt solution to the sodium sulfite solution with constant stirring. The temperature should be maintained below 20 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Acidify the mixture with concentrated HCl until it is strongly acidic. This will hydrolyze the intermediate sulfonate adduct.

    • Heat the mixture gently on a water bath (e.g., 60-70 °C) for 30-60 minutes until the evolution of SO₂ ceases.

    • Cool the reaction mixture in an ice bath. The hydrazine hydrochloride will precipitate.

    • Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold water.

    • To obtain the free hydrazine base, the hydrochloride salt can be suspended in water and neutralized by the careful addition of a base like sodium carbonate until the solution is slightly alkaline.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

Part 2: Synthesis of 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone

With the key hydrazine intermediate in hand, the final step is the construction of the pyrazolone ring through a reaction with ethyl acetoacetate.

Principle and Mechanism

This reaction is a classic example of pyrazolone synthesis.[5] The mechanism involves two key steps:

  • Hydrazone Formation: The nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of ethyl acetoacetate (the more electrophilic ketone carbonyl). This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the ester carbonyl carbon. This intramolecular reaction is followed by the elimination of ethanol, resulting in the formation of the stable five-membered pyrazolone ring.[3]

G cluster_mech Pyrazolone Formation Mechanism start Hydrazine + Ethyl Acetoacetate step1 Nucleophilic attack on ketone carbonyl start->step1 intermediate1 Hydrazone Intermediate (+ H2O) step1->intermediate1 step2 Intramolecular nucleophilic attack on ester carbonyl intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Elimination of Ethanol intermediate2->step3 product 1-(4-acetamido-2-nitrophenyl)- 3-methyl-5-pyrazolone step3->product

Caption: Mechanism of pyrazolone ring formation.

Table of Reagents & Properties
ReagentFormulaMolar Mass ( g/mol )Hazards
This compoundC₈H₉N₄O₃211.19Irritant, Toxic
Ethyl AcetoacetateC₆H₁₀O₃130.14Irritant, Flammable
Glacial Acetic AcidCH₃COOH60.05Corrosive, Flammable
EthanolC₂H₅OH46.07Flammable, Irritant
Experimental Protocol: Pyrazolone Synthesis
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 5 mmol) in glacial acetic acid (e.g., 20 mL). Gentle warming may be required to achieve dissolution.

    • Add ethyl acetoacetate (e.g., 5.5 mmol, ~1.1 equivalents) to the solution.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting hydrazine spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Product Isolation and Purification:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 100 mL) while stirring.

    • A solid product should precipitate out. Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold ethanol to remove unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization and Analysis

To confirm the identity and purity of the synthesized 1-(4-acetamido-2-nitrophenyl)-3-methyl-5-pyrazolone, a combination of analytical techniques should be employed.

Caption: Analytical workflow for product characterization.

Expected Analytical Data
Analysis MethodExpected Characteristics
Appearance Yellow to orange crystalline solid.
Melting Point A sharp melting point range indicates high purity.
FTIR (KBr, cm⁻¹) ~3300 (N-H stretch, amide), ~1710 (C=O stretch, pyrazolone), ~1670 (C=O stretch, amide), ~1590 (C=N stretch), ~1520 & ~1340 (NO₂ stretches).
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the aromatic protons (3H), methyl protons of the pyrazolone ring (~2.2 ppm, s, 3H), methylene protons of the pyrazolone ring (~3.5 ppm, s, 2H), acetamido methyl protons (~2.1 ppm, s, 3H), and the amide N-H proton (~10.0 ppm, s, 1H).
¹³C NMR (DMSO-d₆, δ ppm) Signals for the pyrazolone C=O, amide C=O, aromatic carbons, and methyl/methylene carbons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₁₂H₁₂N₄O₄, MW = 276.25).

References

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • BMC. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Retrieved from [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3- b]pyridines and Indazoles. Retrieved from [Link]

  • PMC. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Retrieved from [Link]

  • Chegg.com. (2020). Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021). ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. Retrieved from [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Walailak Journal of Science and Technology. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). the synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved from [Link]

  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • PubMed. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Retrieved from [Link]

  • Inpressco. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

  • SciSpace. (2010). Synthesis of pyrazolone derivatives and their biological activities. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and structural study of Nʹ-acetyl-N-(2,4-dinitrophenyl)hydrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]

  • MDPI. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]

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Synthesis of Yellow Azo Dyes via Nitrophenylhydrazine Intermediates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of yellow azo dyes utilizing nitrophenylhydrazine intermediates. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, cosmetics, and pharmaceuticals.[1][2][3] The incorporation of nitrophenylhydrazine moieties offers a robust platform for the generation of dyes with desirable chromophoric properties, particularly in the yellow to orange spectrum. This guide elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for the characterization of the synthesized dyes. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Azo Dyes and Nitrophenylhydrazine Intermediates

Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[4] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the ability to produce a wide array of vibrant colors.[2][3] The color of an azo dye is determined by the extended conjugated system of electrons across the aromatic rings and the azo group. Substituents on the aromatic rings can modulate the electronic properties of this system, thereby fine-tuning the color of the dye.

Nitrophenylhydrazines are valuable intermediates in the synthesis of certain azo dyes. The presence of the nitro group (–NO2), a strong electron-withdrawing group, significantly influences the electronic environment of the resulting dye molecule. This often leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption of light, resulting in yellow, orange, or red hues. Furthermore, the hydrazine group (–NHNH2) provides the necessary functionality for the core reaction in azo dye synthesis: the formation of a diazonium salt, which then acts as an electrophile in the subsequent coupling reaction.[5][6]

While many azo dyes have a long history of safe use, it is important to note that some can release potentially harmful aromatic amines under reductive conditions.[7][8] Therefore, careful selection of starting materials and rigorous testing of the final products are crucial, particularly for applications in food, cosmetics, and pharmaceuticals.[2]

The Chemistry of Azo Dye Synthesis from Nitrophenylhydrazine

The synthesis of azo dyes from nitrophenylhydrazine intermediates is a two-step process:

  • Diazotization: The conversion of the aromatic primary amine (in this case, derived from nitrophenylhydrazine) into a diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt with a coupling component, typically an electron-rich aromatic compound like a phenol or an aniline derivative.[9]

The Diazotization of Nitrophenylamine

The process begins with the diazotization of a nitro-substituted aromatic amine, such as p-nitroaniline. This reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[10] The low temperature (typically 0–5 °C) is critical to prevent the decomposition of the unstable diazonium salt intermediate.[4][11]

The nitro group's electron-withdrawing nature can affect the basicity of the amino group and the reactivity of the resulting diazonium salt.

The Azo Coupling Reaction

The diazonium salt formed in the first step is a weak electrophile. It readily reacts with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[6][9] For the synthesis of yellow dyes, common coupling components include phenols and their derivatives. The hydroxyl group (–OH) of the phenol is a strong activating group, directing the substitution to the ortho and para positions.[9] To ensure the phenol is sufficiently nucleophilic, the coupling reaction is typically carried out in a neutral to slightly alkaline medium.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative yellow azo dye, Para Red, from p-nitroaniline and 2-naphthol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
p-NitroanilineC₆H₆N₂O₂138.121.66 g
2-NaphtholC₁₀H₈O144.171.73 g
Sodium NitriteNaNO₂69.000.85 g
Hydrochloric Acid (conc.)HCl36.46~5 mL
Sodium HydroxideNaOH40.00As needed for pH adjustment
UreaCH₄N₂O60.06~0.25 g
Distilled WaterH₂O18.02As needed
Ice--As needed
Synthesis of the Diazonium Salt of p-Nitroaniline
  • In a 100 mL beaker, dissolve 1.66 g of p-nitroaniline in approximately 20 mL of 2 M hydrochloric acid. Gentle heating may be required to achieve complete dissolution.[10]

  • Cool the solution in an ice bath until the temperature drops below 5 °C. A fine suspension of p-nitroaniline hydrochloride may form.[11]

  • In a separate small beaker, dissolve 0.85 g of sodium nitrite in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature below 5-10 °C with vigorous stirring.[10]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.[10]

  • To remove any excess nitrous acid, add a small amount of urea (approximately 0.25 g) and stir until the effervescence ceases.[10]

Azo Coupling to Form the Yellow Dye
  • In a separate 250 mL beaker, dissolve 1.73 g of 2-naphthol in approximately 20 mL of 2 M sodium hydroxide solution.

  • Cool this solution in an ice bath.

  • Slowly, and with constant stirring, add the cold diazonium salt solution to the cold 2-naphthol solution. A vibrant red-orange precipitate of the azo dye should form immediately.[11]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Acidify the mixture by adding 10 mL of 2 M hydrochloric acid.[10]

  • Heat the mixture to near boiling to promote the formation of a more easily filterable precipitate.[11]

  • Allow the mixture to cool to room temperature and then further cool in an ice bath.

  • Collect the crude azo dye by vacuum filtration, washing the solid with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified yellow azo dye.

Visualizing the Workflow

G cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification pna p-Nitroaniline in HCl diazonium Diazonium Salt Solution pna->diazonium Add NaNO2 solution dropwise at < 5°C na_sol Sodium Nitrite Solution na_sol->diazonium coupling Coupling Reaction Mixture diazonium->coupling naphthol 2-Naphthol in NaOH naphthol->coupling Add diazonium salt solution precipitate Crude Azo Dye Precipitate coupling->precipitate Stir in ice bath filtration Vacuum Filtration precipitate->filtration Collect crude product recrystallization Recrystallization filtration->recrystallization pure_dye Purified Yellow Azo Dye recrystallization->pure_dye

Sources

Derivatization of carbonyls with 4-Acetamido-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization of Carbonyl Compounds using 4-Acetamido-2-nitrophenylhydrazine for Enhanced LC-MS/MS Analysis

Executive Rationale & Analytical Challenges

Low molecular weight carbonyl compounds (aldehydes and ketones) are critical targets in environmental monitoring, metabolomics, and pharmaceutical impurity profiling. However, their direct analysis by liquid chromatography-mass spectrometry (LC-MS) is severely hindered by their high volatility, structural polarity, and lack of ionizable functional groups.

Traditional methodologies rely on pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH)[1]. While DNPH is the gold standard for UV-based HPLC detection due to its strong chromophore[2], it presents significant limitations in LC-MS/MS workflows. The two strongly electron-withdrawing nitro groups on the DNPH aromatic ring drastically reduce the basicity of the resulting hydrazone, leading to poor protonation efficiency in positive-ion electrospray ionization (ESI+)[3].

To overcome these ionization bottlenecks, structural modifications to the hydrazine reagent are required[4]. This compound (AANPH) represents a next-generation derivatization reagent. By replacing the 4-nitro group with an acetamido (–NHCOCH₃) group, AANPH introduces an electron-donating resonance effect and a potent hydrogen-bond acceptor. This strategically increases the proton affinity of the derivative, boosting ESI+ sensitivity by up to an order of magnitude while retaining a distinct UV absorption profile for orthogonal detection[5].

Mechanistic Insights: The Causality of Experimental Design

The reaction between AANPH and a carbonyl compound proceeds via a classic nucleophilic addition-elimination (condensation) mechanism[6]. Understanding the physical chemistry of this pathway is essential for optimizing the analytical protocol.

  • Nucleophilic Attack & Solvent Selection: The primary amine of AANPH attacks the electrophilic carbonyl carbon. We mandate the use of acetonitrile (ACN) over methanol as the primary reaction solvent. Alcohols can form transient hemiacetals and acetals with aldehydes, which competitively inhibit the nucleophilic attack of the hydrazine, leading to incomplete derivatization and poor analytical recovery.

  • Acid Catalysis & MS Compatibility: The reaction requires acid catalysis to protonate the carbonyl oxygen, enhancing its electrophilicity[7]. Traditional Brady’s reagent utilizes concentrated sulfuric or hydrochloric acid[6]. However, strong mineral acids cause severe ion suppression in the MS source and rapidly degrade reverse-phase ultra-high-performance liquid chromatography (UHPLC) columns[8]. Our protocol replaces mineral acids with 0.1% Formic Acid (FA) . FA provides the necessary protons to drive the carbinolamine dehydration step while remaining fully volatile and MS-compatible.

G C Carbonyl Compound (Electrophile) Int Carbinolamine Intermediate C->Int Addition R AANPH Reagent (Nucleophile) R->Int Cat Formic Acid Catalyst (Volatile, pH ~3) Cat->Int Protonation Hyd AANPH-Hydrazone (ESI+ Active) Int->Hyd Dehydration (-H2O) LCMS LC-MS/MS (MRM Detection) Hyd->LCMS RP-UHPLC Separation

Fig 1: Reaction mechanism of carbonyl derivatization with AANPH via acid-catalyzed condensation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating internal standards, matrix blanks, and system suitability checks.

Phase A: Reagent Preparation
  • AANPH Working Solution: Dissolve 10 mg of high-purity AANPH in 10 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL stock. Store in an amber vial at -20°C to prevent auto-oxidation.

  • Internal Standard (IS) Spike: Prepare a 10 µg/mL solution of Acetone-d6 in Acetonitrile. The IS corrects for derivatization kinetics, extraction losses, and MS matrix suppression.

  • Catalyst Solution: Prepare a 1% (v/v) Formic Acid solution in LC-MS grade water.

Phase B: Derivatization Workflow
  • Sample Aliquoting: Transfer 100 µL of the aqueous sample (or standard) into a 1.5 mL low-bind microcentrifuge tube.

  • System Validation Spikes:

    • Blank Control: Use 100 µL of LC-MS water to monitor background environmental carbonyls (e.g., ubiquitous airborne formaldehyde)[9].

    • IS Addition: Add 10 µL of the Acetone-d6 IS solution to all samples, standards, and blanks.

  • Reaction Initiation: Add 50 µL of the AANPH Working Solution, followed immediately by 20 µL of the Catalyst Solution. Vortex for 10 seconds.

  • Incubation: Heat the mixture in a thermoshaker at 40°C for 45 minutes. Causality: 40°C provides sufficient kinetic energy to drive the reaction to completion for sterically hindered ketones without causing thermal degradation of sensitive aldehydes.

  • Quenching: Quench the reaction by adding 820 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile). Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Workflow S1 1. Sample Aliquoting Spike with Acetone-d6 (Internal Standard) S2 2. Reagent Addition Add AANPH (ACN) + 1% Formic Acid Catalyst S1->S2 S3 3. Controlled Incubation 40°C for 45 minutes in dark S2->S3 S4 4. Quenching & Filtration Dilute with Mobile Phase, 0.22 µm PTFE filter S3->S4 S5 5. UHPLC-MS/MS Acquisition Acquire in ESI+ Multiple Reaction Monitoring (MRM) S4->S5 S6 6. Data Validation Verify IS Recovery & Blank Subtraction S5->S6

Fig 2: Self-validating sample preparation and LC-MS/MS workflow for trace carbonyl quantitation.

Quantitative Data Presentation & MRM Parameters

The resulting AANPH-hydrazones are highly hydrophobic and retain well on standard C18 stationary phases, allowing for the separation of structural isomers (e.g., butyraldehyde vs. isobutyraldehyde).

During collision-induced dissociation (CID) in the mass spectrometer, AANPH derivatives exhibit a highly predictable fragmentation pattern. The dominant product ion at m/z 181.1 corresponds to the cleavage of the acetamido-nitrophenylhydrazine core, providing a universal quantifier transition for all derivatized carbonyls.

Table 1: Theoretical MRM Transitions and Chromatographic Properties for AANPH-Carbonyls

Target AnalyteChemical FormulaAANPH Derivative MW ( g/mol )Precursor Ion [M+H]⁺ (m/z)Quantifier Product Ion (m/z)Typical UHPLC RT (min)*
Formaldehyde CH₂O222.19223.2181.12.4
Acetaldehyde C₂H₄O236.21237.2181.13.1
Acetone C₃H₆O250.23251.2181.13.8
Isobutyraldehyde C₄H₈O264.25265.2181.14.3
Butyraldehyde C₄H₈O264.25265.2181.14.5
Acetone-d6 (IS) C₃D₆O256.27257.2181.13.7

*Note: Retention times (RT) are based on a generic 50 mm sub-2 µm C18 column using a Water/Acetonitrile gradient (0.1% FA).

System Suitability Requirement: Prior to sample analysis, inject a resolution standard containing both Butyraldehyde and Isobutyraldehyde. The system is validated only if the chromatographic resolution (


) between these two structural isomers is 

.

References

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA).[1] [Link]

  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Longdom Publishing.[3] [Link]

  • Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry.[4] [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A.[5] [Link]

  • Addition-Elimination Reactions of Aldehydes and Ketones. Chemguide.[6] [Link]

  • Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Chromatography Online.[7] [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies.[8] [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B.[9] [Link]

  • Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. Journal of Chromatography B. [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of phenylhydrazine intermediates during workup

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers handling phenylhydrazine (PHZ) and its derivatives. It addresses the critical instability of these reagents during the workup phase, where oxidative degradation is most prevalent.

Subject: Preventing Oxidative Decomposition of Phenylhydrazine Intermediates Ticket Type: Technical Guide / Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Phenylhydrazine is a potent reducing agent that is notoriously susceptible to autoxidation. In the presence of atmospheric oxygen and trace metal ions, it degrades rapidly into dark tars (diazenes and polyphenyls), compromising yield and purity. This guide provides mechanistic insights and self-validating protocols to maintain the integrity of PHZ intermediates during extraction and isolation.

Part 1: The Chemistry of Failure (Mechanism)

Q: Why does my phenylhydrazine turn red/brown immediately upon exposure to air?

A: You are witnessing a radical-mediated autoxidation cascade. Unlike simple acid-base sensitivity, PHZ undergoes a Single Electron Transfer (SET) process catalyzed by trace transition metals (Cu²⁺, Fe³⁺) and light.

The Causality Chain:

  • Initiation: Trace metals or light generate a Phenylhydrazyl Radical .

  • Propagation: This radical reacts with

    
     to form superoxide (
    
    
    
    ) and Phenyldiazene .
  • Decomposition: Phenyldiazene is highly unstable; it decomposes into benzene, nitrogen gas, and biphenyls, or polymerizes into the characteristic "tar" that ruins your workup.

Key Insight: The reaction is autocatalytic.[1] The superoxide generated propagates the chain.[1] Stopping the initiation (metal chelation/inert gas) is more effective than trying to reverse the oxidation.

Visualization: The Oxidation Cascade

PHZ_Oxidation PHZ Phenylhydrazine (Colorless) Radical Phenylhydrazyl Radical PHZ->Radical Trace Metals / hν / O2 Diazene Phenyldiazene (Intermediate) Radical->Diazene -1e- / -H+ Superoxide Superoxide (O2-) (Chain Propagator) Radical->Superoxide Generates Tar Decomposition Products (Benzene, Biphenyl, Tar) Diazene->Tar Irreversible Decomposition Superoxide->PHZ Accelerates Oxidation

Figure 1: The autocatalytic oxidation pathway of phenylhydrazine. Note the feedback loop driven by superoxide generation.

Part 2: Critical Workup Protocols

Q: How do I quench a reaction containing phenylhydrazine without inducing oxidation?

A: Never quench into a basic, aerobic aqueous solution. The free base form of phenylhydrazine is exponentially more sensitive to oxidation than its protonated salt.

Protocol 1: The "Acid-First" Quench

  • Cool the reaction mixture to <5°C.

  • Sparge the quench vessel (e.g., dilute HCl) with

    
     or Argon for 15 minutes prior to addition.
    
  • Transfer the reaction mixture into the acid.

    • Why? This keeps the PHZ protonated (

      
      ), which is resistant to oxidation.
      
  • Add Antioxidant: Include 1-2% (w/v) Sodium Bisulfite (

    
    )  or Sodium Dithionite  in the aqueous quench. This scavenges dissolved oxygen and reduces any initial oxidation products.
    
Q: I must extract the free base. How do I prevent the "red oil" formation?

A: If you cannot isolate the salt and must extract the free base, speed and oxygen exclusion are your only defenses.

Protocol 2: The Inert Extraction Workflow

  • Solvent Choice: Use degassed Dichloromethane (DCM) or Toluene. Avoid Ethers (THF/Diethyl Ether) if they contain peroxides, which will instantly ignite the oxidation chain.

  • The "Flash" Wash:

    • Perform extraction under a blanket of Nitrogen.

    • Wash the organic layer with a 10% solution of Sodium Dithionite (freshly prepared).

    • Dry over Solid KOH or Potassium Carbonate (Standard

      
       can be slightly acidic/active surface; KOH helps stabilize the basic hydrazine).
      
    • Do not rotary evaporate to dryness unless strictly necessary. Concentration to a concentrated oil is safer than a dry film.

Visualization: The Stabilized Workup Workflow

Safe_Workup cluster_Quench Step 1: Quenching cluster_FreeBase Step 2: Free Base Liberation (If Required) Start Crude Reaction Mixture Acid Quench into 2M HCl (Sparged with N2) Start->Acid Preferred Path Salt Stable HCl Salt (Ph-NH-NH3+ Cl-) Acid->Salt Base Neutralize (NaOH/NaHCO3) + Sodium Dithionite Salt->Base Only if necessary Storage Immediate Storage (Dark / -20°C / Inert) Salt->Storage Most Stable Form Extract Extract w/ Degassed DCM (Argon Blanket) Base->Extract Extract->Storage

Figure 2: Decision tree for safe isolation. The "Preferred Path" (Green) maintains the molecule as the stable hydrochloride salt.

Part 3: Troubleshooting & FAQs

Q: My isolated phenylhydrazine hydrochloride is pink. Is it ruined?

A: Not necessarily.

  • Diagnosis: A faint pink hue indicates trace surface oxidation (ppm levels of diazenes).

  • Remedy: Recrystallize immediately from Ethanol/HCl .

    • Dissolve the salt in boiling ethanol containing a few drops of conc. HCl.

    • Add a pinch of zinc dust (reduces colored impurities) or activated charcoal.

    • Filter hot (quickly) and cool to crystallize. White plates should result.

Q: Can I store phenylhydrazine free base in the fridge?

A: Only if strict precautions are met.

  • Standard Fridge: NO. The vibration and slight air exchange will lead to decomposition within weeks.

  • Correct Storage:

    • Store under Argon atmosphere.

    • Add a stabilizer: Hexamethylenetetramine (HMTA) at 1-3% wt is a known stabilizer for phenylhydrazine [2].[2]

    • Store in amber glass to prevent photolytic initiation.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Dark Red/Brown Oil Advanced oxidation (Diazene formation).Irreversible. Distill under high vacuum (0.1 mmHg) immediately or discard.
Low Yield Decomposition during workup or loss of water-soluble salt.Ensure pH > 10 during extraction of free base. Use "salting out" (NaCl) to decrease water solubility.
Violent Bubbling Decomposition releasing

gas.
Safety Hazard. The compound is actively degrading. Dilute with solvent and quench with dilute acid.
Emulsion Formation of polymeric "tars" acting as surfactants.Filter through Celite. Add brine. Do not shake vigorously; use gentle inversion.

References

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. Link

  • Bücker, R., & Fuchs, H. G. (1955). Stabilized phenyl-hydrazine. U.S. Patent No. 2,701,815.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Robinson, B. (1963). The Fischer Indole Synthesis.[3][4][5][6][7] Chemical Reviews, 63(4), 373–401. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazine workup protocols).

Sources

Technical Support Center: Purification of 4-Acetamido-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Acetamido-2-nitrophenylhydrazine. We address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you strategize your purification approach.

Q1: What are the likely impurities in my crude this compound product?

A1: The impurity profile depends heavily on the synthetic route, which typically involves the diazotization of an aniline precursor followed by reduction.[1][2] Common impurities may include:

  • Unreacted Starting Materials: Such as 4-acetamido-2-nitroaniline.

  • Side-Reaction Products: Including products from incomplete reduction or over-reduction.

  • Isomeric Impurities: If the starting materials were not isomerically pure.

  • Reagents and Solvents: Residual acids (like HCl), reducing agents (like stannous chloride), and reaction solvents.[1]

  • Degradation Products: Hydrazines can be sensitive to air and light, leading to colored oxidation products.

Q2: Should I choose recrystallization or column chromatography for purification?

A2: The choice depends on the nature and quantity of impurities.

  • Recrystallization is the preferred method if your crude product is mostly the desired compound (>85-90% purity) with minor impurities that have different solubility profiles. It is efficient, scalable, and cost-effective for removing small amounts of contaminants.[3][4]

  • Column Chromatography is necessary when you have a complex mixture of components with similar polarities or when impurities are present in significant quantities.[5][6] It offers superior separation power but is more labor-intensive and requires larger solvent volumes.

Q3: My crude product is a dark, oily tar instead of a solid. What should I do?

A3: An oily or tar-like product often indicates the presence of significant impurities or residual solvent that is depressing the melting point.

  • Solvent Trituration/Washing: First, try triturating the oil with a solvent in which the desired product is insoluble but the impurities are soluble. A non-polar solvent like hexanes or a cold polar solvent like ethanol could work. This may remove the "oily" impurities and induce crystallization of your product.

  • Dissolution and Precipitation: Dissolve the entire crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash the solution with water or a mild aqueous base (like sodium bicarbonate solution) to remove acidic impurities. Dry the organic layer, concentrate it, and then attempt purification by recrystallization or chromatography.

Q4: What are the most critical safety precautions when handling this compound?

A4: Phenylhydrazine derivatives require careful handling.

  • Toxicity and Irritation: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7] It can cause skin and eye irritation.[8] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

  • Flammability/Explosivity: While this specific derivative is not as hazardous as parent phenylhydrazine, related compounds are noted as being flammable solids and can be explosive when dry and subjected to friction or heat.[7][10] It is often recommended to store such compounds wetted with water or another solvent to mitigate this risk.[7]

  • Handling: Always work in a well-ventilated fume hood.[8] Avoid creating dust.[9]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present several challenges. This guide provides solutions to common problems.

Q: My compound won't dissolve, even in a large amount of boiling solvent.

  • Probable Cause: You have selected an inappropriate solvent. The compound's solubility in your chosen solvent is too low, even at high temperatures.

  • Solution: You must select a new solvent. Refer to the solvent selection table below (Table 1) and perform small-scale solubility tests in test tubes before attempting a bulk recrystallization.[11] A good solvent will dissolve the compound when hot but not when cold.[4]

Q: My compound "oiled out" upon cooling instead of forming crystals.

  • Probable Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of your compound (or the melting point of the impure mixture).

  • Probable Cause 2: The solution is supersaturated with impurities, which inhibits crystal lattice formation.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to reduce the saturation level slightly.

    • For Cause 1, switch to a lower-boiling point solvent.

    • For Cause 2, allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. Vigorous stirring as the solution cools can sometimes help break up the oil and promote crystallization.

Q: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Probable Cause 1: You have used too much solvent, and the solution is not saturated.[11]

  • Probable Cause 2: The solution is perfectly clean and lacks nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[4] The microscopic scratches provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for further crystal growth.

    • Concentrate the Solution: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[11]

Q: My final product is still colored, even after recrystallization.

  • Probable Cause: The color is due to highly soluble, polar impurities that remain in the mother liquor but can get adsorbed onto the crystal surface.

  • Solution:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3] Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Q: My recovery yield is very low.

  • Probable Cause 1: You used too much solvent, and a significant amount of your product remained dissolved in the cold mother liquor.

  • Probable Cause 2: The compound has significant solubility in the solvent even at low temperatures.

  • Probable Cause 3: You cooled the solution too quickly, leading to the formation of very fine crystals that passed through the filter paper during collection.

  • Solution:

    • Always use the minimum amount of hot solvent required to fully dissolve the crude product.[3][12]

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • To recover more product, you can concentrate the filtrate (mother liquor) by boiling off some solvent and cooling to obtain a second crop of crystals. This second crop may be less pure and should be analyzed separately.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography provides excellent separation but requires careful optimization.[5][6]

Q: How do I choose the correct solvent system (eluent)?

  • Probable Cause: An unoptimized eluent will lead to poor or no separation.

  • Solution: Use Thin-Layer Chromatography (TLC) to determine the ideal eluent before running the column. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4. Impurities should have significantly different Rf values. A common starting point for a moderately polar compound like this is a mixture of Hexane and Ethyl Acetate.

Q: The separation is poor, and the compound bands are overlapping.

  • Probable Cause 1: The eluent is too polar, causing all compounds to move down the column too quickly.

  • Probable Cause 2: The column was packed improperly, leading to channels and an uneven solvent front.

  • Probable Cause 3: The initial sample band applied to the column was too wide.

  • Solution:

    • Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).

    • Ensure the column is packed uniformly without air bubbles or cracks.[13] The slurry method is often most effective.[14]

    • Dissolve the crude product in the minimum amount of solvent and apply it to the column as a narrow, concentrated band.

Q: My compound is stuck at the top of the column and won't move.

  • Probable Cause: The eluent is not polar enough to displace the compound from the stationary phase (silica gel).

  • Solution: Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. This is known as gradient elution.[5]

Section 4: Detailed Experimental Protocols

Safety First: Before starting, review the Safety Data Sheet (SDS) for this compound and all solvents.[7][8][15] Perform all operations in a certified chemical fume hood.

Protocol 1: Purification by Single-Solvent Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., 95% Ethanol). See Table 1 for guidance.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of hot solvent until the solid just dissolves completely.[3]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Gravity Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Pre-warm a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.[12]

  • Crystallization: Cover the flask containing the clear, hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.[11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry thoroughly under vacuum. Determine the melting point and yield of the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3-0.4.

  • Column Packing: Securely clamp a glass chromatography column vertically. Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[14] Prepare a slurry of silica gel in your starting eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Carefully add this solution to the top of the column. Drain the solvent until the sample solution has just entered the sand layer.

  • Elution: Carefully add the eluent to the top of the column. Using gentle air pressure (flash chromatography), push the solvent through the column, maintaining a steady flow rate.[13]

  • Fraction Collection: Collect the liquid (eluate) coming off the column in a series of labeled test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Data and Visualizations

Table 1: Recrystallization Solvent Selection Guide

This table provides a starting point for selecting a recrystallization solvent for this compound. Experimental verification is essential.

SolventPolarityBoiling Point (°C)Expected Behavior
Water High100Likely insoluble, even when hot.
Ethanol (95%) High78Good candidate. Likely soluble when hot, less soluble when cold.[12]
Methanol High65May be too soluble even when cold, potentially leading to low recovery.
Isopropanol Medium82Good candidate, similar to ethanol.
Ethyl Acetate Medium77Possible candidate, test solubility.
Toluene Low111Likely soluble, but may not crystallize well upon cooling.
Hexane Low69Likely insoluble. Useful for washing non-polar impurities from crude solid.
Ethanol/Water VariableVariableAn excellent mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy, then a drop of hot ethanol to clarify before cooling.
Diagrams

Purification_Workflow start Crude this compound assess Assess Crude Product (TLC, Appearance) start->assess decision1 Nature of Impurities? assess->decision1 recryst Recrystallization decision1->recryst Minor impurities Different polarity chrom Column Chromatography decision1->chrom Major impurities Similar polarity pre_treat Pre-Purification Wash/ Trituration decision1->pre_treat Oily / Tarry pre_treat->assess

Caption: Decision workflow for selecting the appropriate purification method.

Recrystallization_Troubleshooting start Solution Cooled, No Crystals Formed q1 Did you use excess solvent? start->q1 a1_yes Boil off some solvent to concentrate q1->a1_yes Yes a1_no Induce Crystallization q1->a1_no No q2 How to Induce? a1_no->q2 a2_scratch Scratch inner flask surface q2->a2_scratch a2_seed Add a seed crystal q2->a2_seed

Caption: Troubleshooting flowchart for inducing crystallization.

References

  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • University of St. Thomas. Recrystallization. [Link]

  • University of Alberta. Recrystallization - Single Solvent. [Link]

  • BYJU'S. Column Chromatography. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. (2025). [Link]

  • Mansoura University. Column Chromatography Presentation. [Link]

  • Google Patents.
  • Maynooth University. How to run column chromatography. [Link]

  • Cheméo. Acetamide, N-(4-nitrophenyl)-. [Link]

  • Organic Syntheses. 2,4-Dinitrophenylhydrazine. [Link]

  • Discovery Scientific Society. Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. (2022). [Link]

  • Chemdad. 4-Nitrophenylhydrazine. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. (2021). [Link]

  • PrepChem. Preparation of 2-nitrophenylhydrazine. [Link]

  • Google Patents. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride.
  • Organic Syntheses. Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate. (2013). [Link]

  • ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • ResearchGate. Chapter 4. Purification of Organic Chemicals. [Link]

Sources

Technical Support Center: Safe Handling of Nitrophenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the safe handling of nitrophenylhydrazines, addressing common challenges and questions encountered during experimental work. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your research and the safety of your team.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitrophenylhydrazines?

Nitrophenylhydrazines are classified as hazardous chemicals with multiple risk factors. The primary hazards include:

  • Toxicity: They are harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[1][2][3]

  • Allergic Skin Reaction: They are known sensitizers and can cause allergic contact dermatitis.[2][3]

  • Flammability: As solids, they can be flammable, and some may pose an explosion risk when heated.[1][2]

  • Mutagenicity: Some nitrophenylhydrazines have been shown to be mutagenic for bacteria and/or yeast.[1]

Q2: What is the mechanism behind the toxicity and skin irritation of nitrophenylhydrazines?

The toxicity of nitrophenylhydrazines is linked to their biotransformation in the body. Metabolic processes can lead to the formation of reactive free radical species. These unstable molecules can then interact with and damage cellular macromolecules like DNA and proteins, leading to cellular dysfunction and toxicity. The generation of these reactive species is a key factor in the adverse health effects observed.

Skin irritation from nitrophenylhydrazines can manifest in two ways:

  • Irritant Contact Dermatitis: This is a direct, non-immune-mediated inflammatory reaction of the skin at the point of contact.

  • Allergic Contact Dermatitis (ACD): This is a delayed-type hypersensitivity reaction (Type IV).[4] Upon initial exposure, the body may become sensitized to the chemical. Subsequent exposures, even to small amounts, can trigger an immune response leading to symptoms like redness, itching, swelling, and blistering, which may appear 24 to 72 hours after contact.[5][6][7]

Q3: What are the immediate symptoms of acute exposure to nitrophenylhydrazines?

Symptoms of acute exposure can vary depending on the route of exposure:

  • Inhalation: May cause irritation of the nose, throat, and respiratory tract, leading to coughing and wheezing.[1][2] High concentrations can lead to dizziness, headache, and nausea.[1]

  • Skin Contact: Can cause immediate irritation, redness, and a burning sensation.[1][2] Prolonged contact can lead to more severe irritation and potentially chemical burns.

  • Eye Contact: Causes serious eye irritation, which may include redness, pain, and watering.[1][2]

  • Ingestion: Harmful if swallowed and may cause gastrointestinal irritation with symptoms such as nausea and vomiting.[1][2]

Q4: Are there established occupational exposure limits for nitrophenylhydrazines?

Currently, specific occupational exposure limits (OELs) for nitrophenylhydrazines are not widely established. Therefore, it is crucial to handle these compounds with a high degree of caution, always aiming to minimize exposure to the lowest achievable levels.

Troubleshooting Guides

This section provides step-by-step protocols for specific scenarios you may encounter in the laboratory.

Scenario 1: A small amount of solid nitrophenylhydrazine has spilled on the laboratory bench.

Immediate Actions:

  • Alert Colleagues: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for the specific nitrophenylhydrazine you are using.

  • Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally recommended).[1][8]

Cleanup Procedure:

  • Contain the Spill: If the spill is a powder, carefully cover it with a damp paper towel to prevent it from becoming airborne.

  • Absorb the Material: For small spills, you can use an inert absorbent material like sand, earth, or vermiculite.[2][9]

  • Collect the Waste: Using non-sparking tools (e.g., a plastic dustpan and brush), carefully scoop the absorbed material and any contaminated paper towels into a clearly labeled hazardous waste container.[2][9]

  • Decontaminate the Surface:

    • Wipe the spill area with a cloth dampened with a soap and water solution.[1]

    • Follow with a rinse using a clean, damp cloth.

    • Finally, wipe the area with a 70% ethanol solution.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, must be disposed of as hazardous waste.[1]

  • Wash Hands Thoroughly: After completing the cleanup and removing your PPE, wash your hands with soap and water.

Scenario 2: You have splashed a small amount of a nitrophenylhydrazine solution on your gloved hand.

Immediate Actions:

  • Remove the Glove: Immediately and carefully remove the contaminated glove, turning it inside out as you do so to avoid contaminating your skin.

  • Wash Your Hands: Even if you do not believe the chemical breached the glove, wash your hands thoroughly with soap and water for at least 15 minutes.[3][10]

  • Inspect Your Skin: Carefully inspect the skin for any signs of redness or irritation.

  • Seek Medical Attention: If any skin irritation develops, seek medical attention promptly.[3]

Scenario 3: You feel dizzy or unwell while working with nitrophenylhydrazines in a fume hood.

Immediate Actions:

  • Move to Fresh Air: Immediately move away from the fume hood and get to an area with fresh air.

  • Alert a Colleague: Inform a coworker about your symptoms.

  • Seek Medical Attention: If symptoms persist or worsen, seek immediate medical attention. Be prepared to provide the Safety Data Sheet for the chemical you were working with to the medical personnel.

  • Do Not Return to the Area: Do not re-enter the laboratory until the area has been assessed and deemed safe by qualified personnel.

Experimental Protocols

Protocol 1: Decontamination of Laboratory Glassware
  • Initial Rinse: As soon as possible after use, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) that will dissolve the nitrophenylhydrazine residue. Collect this solvent rinse as hazardous waste.

  • Wash with Detergent: Wash the glassware thoroughly with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.[11]

  • Rinse with Tap Water: Rinse the glassware multiple times with tap water to remove all traces of the detergent.

  • Acid Rinse (Optional but Recommended): For ensuring complete removal of organic residues, you can perform an acid rinse. Soak the glassware in a 1% solution of hydrochloric acid or nitric acid for several hours.[11]

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Protocol 2: Waste Disposal of Nitrophenylhydrazines

All nitrophenylhydrazine waste, including the pure compound, contaminated solutions, and cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all nitrophenylhydrazine waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "Nitrophenylhydrazine".

  • Storage: Store the waste container in a designated satellite accumulation area, away from heat and ignition sources.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Note on Neutralization: While some chemical neutralization methods exist for hydrazine-based compounds, these should only be performed by trained personnel following a validated and approved standard operating procedure. A promising method for the neutralization of hydrazine involves the use of alpha-ketoglutaric acid, which converts it into a harmless byproduct.[12] Another approach for phenylhydrazine hydrochloride effluent involves neutralization with liquid ammonia followed by an extraction process.[13][14] However, due to the potential for exothermic reactions and the production of other hazardous byproducts, it is generally recommended to dispose of nitrophenylhydrazine waste through a certified hazardous waste vendor without attempting in-lab neutralization unless specifically approved.

Visualizations and Data

Hazard Summary Table
HazardDescriptionGHS Pictogram
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]💀
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Skin Sensitization May cause an allergic skin reaction.[2]
Flammability Flammable solid.[2]🔥
Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_outcomes Outcomes Exposure Exposure Occurs (Spill, Splash, Inhalation) Alert Alert Colleagues & Secure Area Exposure->Alert FreshAir Move to Fresh Air (if inhaled) Exposure->FreshAir Decontaminate Remove Contaminated PPE/Clothing Flush Skin/Eyes for 15 min Exposure->Decontaminate Assess Assess Severity of Exposure Are there symptoms? Alert->Assess FreshAir->Assess Decontaminate->Assess Medical Seek Immediate Medical Attention (Bring SDS) Assess->Medical Yes Monitor Monitor for Delayed Symptoms (e.g., Allergic Reaction) Assess->Monitor No Report Report Incident to EHS Medical->Report Monitor->Report

Caption: Emergency response workflow for nitrophenylhydrazine exposure.

Spill Cleanup Logic

SpillCleanup Spill Spill Occurs Assess Assess Spill Size & Hazard (Consult SDS) Spill->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->PPE Evacuate Evacuate Area & Call EHS/Emergency Services LargeSpill->Evacuate Contain Contain Spill (Use absorbent socks or dikes) PPE->Contain Absorb Absorb Material (Inert absorbent for solids/liquids) Contain->Absorb Collect Collect Waste (Use non-sparking tools) Absorb->Collect Decontaminate Decontaminate Surface (Soap & Water, then Ethanol) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making flowchart for nitrophenylhydrazine spill cleanup.

References

  • MATERIAL SAFETY DATA SHEET - p-NITRO PHENYL HYDRAZINE 98.5% AR. (n.d.). Retrieved from [Link]

  • 4-NITROPHENYL HYDRAZINE AR MSDS CAS No - Loba Chemie. (2015, April 9). Retrieved from [Link]

  • 1-(2-Nitrophenyl)hydrazine Safety Data Sheet. (2023, July 4). Apollo Scientific.
  • (2-Bromo-4-nitrophenyl)
  • Material Safety Data Sheet - 3-Nitrophenylhydrazine hydrochloride, 98%. (2005, October 3). Cole-Parmer.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH. Retrieved from [Link]

  • Hydrazine Toxicology. (2024, August 21). MD Searchlight.
  • Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. (2018, April 7). MDPI. Retrieved from [Link]

  • Contamination Prevention and Decontamin
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (n.d.). Benchchem.
  • Hydrazine. (n.d.). EPA. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]

  • Hydrazine Toxicology. (2023, April 23). StatPearls. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CCNY. Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab.
  • First Aid: Chemical Exposure. (n.d.). Intermountain Health. Retrieved from [Link]

  • Spill Clean up Procedure. (n.d.). Safety & Risk Services.
  • Laboratory General Chemical Minor Spill Clean Up Procedures. (2022, August).
  • Organic Compound Turns Toxic Waste into Harmless Byproducts. (n.d.). NASA Spinoff. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements. (n.d.). UNH Extension.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). SDS Manager.
  • Personal Protective Equipment for Handling Pesticides. (2019, January 3). University of Florida.
  • First aid for chemicals. (2024, July 6). Hesperian Health Guides.
  • Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. (2019, March 24). MDPI. Retrieved from [Link]

  • Laboratory Glassware Cleaning and Storage. (2018, March 14).
  • Treatment and disposal of chemical wastes in daily labor
  • Waste Neutralization Guidance. (2023, February 7).
  • Allergic contact dermatitis. (n.d.). Wikipedia. Retrieved from [Link]

  • Decontamination of Laboratory Equipment. (n.d.). Safety & Risk Services.
  • Allergic Contact Dermatitis: Symptoms, Causes, and Treatment. (n.d.). DermNet. Retrieved from [Link]

  • How to Clean Laboratory Glassware: A Comprehensive Guide. (2024, December 30). Lab Manager.
  • GMP 7 Cleaning Glassware. (n.d.).
  • Occupational Health. (n.d.). ORAU. Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.).
  • Long- and Short-Term Health Effects of Pesticide Exposure: A Cohort Study
  • A young lab worker, a professor and a deadly accident. (2014, March 30). Risk Management and Safety.
  • Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches. (2023, May 22). PMC. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • Allergic Contact Dermatitis: Immunopathology and Potential Therapeutic Strategies. (2025, October 11). MDPI. Retrieved from [Link]

  • Toxicity of Pesticides. (n.d.).
  • Comparing LD50/LC50 Machine Learning Models for Multiple Species. (n.d.). PMC. Retrieved from [Link]

  • CSB Releases Investigation into 2010 Texas Tech Laboratory Accident; Case Study Identifies Systemic Deficiencies in University Safety Management Practices. (2011, October 19).
  • Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009)

Sources

Technical Guide: Troubleshooting Low Conversion in Aryl Hydrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From: Senior Application Scientist, Process Chemistry Division To: R&D Team, Medicinal Chemistry Group Subject: Optimization and Failure Analysis of Diazonium Reduction Pathways

Introduction

Synthesizing aryl hydrazines from diazonium salts is a deceptive reaction. It appears textually simple—diazotize an aniline, then reduce—but it is kinetically unforgiving. Low conversion often stems not from the reduction itself, but from the competition between the reduction rate and the thermal decomposition of the diazonium intermediate.

This guide moves beyond standard recipes to address the causality of failure. We will focus on the two dominant methodologies: Stannous Chloride (


) Reduction  and Sodium Sulfite/Bisulfite Reduction  (Emil Fischer method).

Module 1: Diagnostic Failure Analysis

Before adjusting stoichiometry, you must identify where the mass balance is being lost. Use this logic flow to diagnose your crude mixture.

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition occurring in your flask.

FailurePathways Aniline Starting Aniline Diazonium Diazonium Salt (Unstable Intermediate) Aniline->Diazonium NaNO2 / HCl < 5°C Hydrazine Target Hydrazine Diazonium->Hydrazine Reduction (SnCl2 or Sulfite) Phenol Phenol (Hydrolysis Product) Diazonium->Phenol H2O attack (Temp > 10°C) AzoDye Azo Dye (Coupling Product) Diazonium->AzoDye Reaction with Aniline/Phenol Tars Polymeric Tars (Radical Decomposition) Diazonium->Tars Radical mechanism (Dry/Metal cat) Reversion Reverted Aniline (Over-reduction) Hydrazine->Reversion N-N Cleavage (Zn/AcOH excess)

Figure 1: Kinetic competition during diazonium reduction. Green path represents the desired reaction; red/black paths represent common failure modes.

Module 2: The Stannous Chloride ( ) Method

Best for: Small scale, electron-deficient anilines. Primary Failure Mode: Incomplete reduction or solubility issues.

The Mechanism & Causality

Stannous chloride acts as a 4-electron donor. The reaction requires high acidity to prevent the formation of insoluble tin hydroxides and to keep the hydrazine protonated (stabilized).



Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Oiling out / Gumming Formation of neutral hydrazine or tin complexes.Ensure [HCl] is >6M during workup. The hydrazine must be the hydrochloride salt to crystallize.
Low Yield (No Tar) Stoichiometry error.

is hygroscopic and oxidizes in air. Old bottles may be <80% active. Use 2.5 - 3.0 equivalents.
Violent Exotherm Addition rate too fast.The reduction is exothermic. If temp spikes >10°C, the diazonium decomposes before reduction. Add

solution dropwise at 0°C.

Critical Control Point: Do not add solid


 to the diazonium solution. Dissolve 

in conc. HCl first, cool it to 0°C, and then add it to the diazonium salt. This ensures immediate mixing and protonation [1].

Module 3: The Sodium Sulfite Method (Emil Fischer)

Best for: Large scale, cost-sensitivity, avoiding heavy metals. Primary Failure Mode: pH mismanagement leading to "Red Dye" formation.

The Mechanism & Causality

This is a multi-step sequence, not a direct reduction.[1]

  • Diazosulfonate Formation:

    
     (Covalent bond formation).
    
  • Reduction:

    
     (Hydrazine sulfonate).
    
  • Hydrolysis:

    
     (Final Product).
    
Visualizing the Sulfite Trap

The most common failure is stopping at Step 1 or 2, or allowing Step 1 to reverse.

SulfiteProcess Diazonium Diazonium Salt Diazosulfonate Diazosulfonate (Orange/Red) Diazonium->Diazosulfonate Na2SO3 pH 6-7 Diazosulfonate->Diazonium Acid added too early HydrazineSulf Hydrazine Sulfonate (Colorless) Diazosulfonate->HydrazineSulf Heat + Excess Sulfite pH 7-8 Target Aryl Hydrazine HydrazineSulf->Target HCl (Hydrolysis) Reflux @ 100°C

Figure 2: The Sulfite Reduction Pathway. Note the "Orange/Red" intermediate state which must be passed before acidification.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Product is a Red Solid Acidification occurred before reduction was complete. You isolated the diazosulfonate or an azo dye.Do not acidify until the solution turns from orange/red to pale yellow/colorless. Heat may be required for the reduction step [2].
Reversion to Aniline Over-reduction or cleavage.Rare with sulfite, but common if Zinc is used as a booster. Stick to Sulfite/Bisulfite only.
Low Conversion pH drift.The formation of diazosulfonate releases acid. If pH drops <5, the equilibrium shifts back to diazonium (unstable). Buffer with NaOH to maintain pH 6-7 during addition.

Critical Control Point: The hydrolysis step (Step 3) requires heat and strong acid . Simply adding acid at room temperature will precipitate the hydrazine sulfonate (intermediate), not the free hydrazine [3]. You must reflux in HCl for 1-2 hours to cleave the sulfonate group.

Comparison of Methods

FeatureStannous Chloride (

)
Sodium Sulfite (

)
Reaction Type Direct Electron TransferAddition-Reduction-Hydrolysis
Atom Economy Poor (Heavy Tin waste)Excellent
Scalability Low (Exotherms, Waste)High (Industrial Standard)
Sensitivity Sensitive to Water/TempSensitive to pH
Success Rate High for complex substratesHigh for simple aromatics

FAQ: Rapid-Fire Troubleshooting

Q: My reaction turned into a black tar immediately upon adding the nitrite. Why? A: This is "Scorching." Your internal temperature exceeded 5-10°C, or you added nitrite too fast. The nitrous acid generated radical species that polymerized. Fix: Use an internal thermometer (not just bath temp) and add nitrite subsurface if possible.

Q: I used the Sulfite method, but upon acidification, I recovered my starting aniline. A: You likely didn't get to the hydrazine stage. If the diazosulfonate forms but doesn't reduce, and you then boil it in acid, it can decompose back to the diazonium and then to phenol or couple to form dyes. Fix: Ensure the "Red to Colorless" transition happens before adding acid.

Q: Can I use Sodium Dithionite (


) instead? 
A:  Yes, Dithionite is a more powerful reducing agent than sulfite and works at lower pH. It is often used when the Sulfite method fails to reduce electron-rich diazonium salts [4].

Q: My product oils out and won't crystallize. A: Hydrazine hydrochlorides are often hygroscopic.

  • Dry the oil under high vacuum.

  • Triturate with cold ethanol or diethyl ether.

  • If that fails, dissolve in minimal water and add saturated NaCl (Salting out) or excess conc. HCl.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .

  • Coleman, G. H. "Phenylhydrazine". Organic Syntheses, Coll. Vol. 1, p.442, 1941 .

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley-Interscience. Section 9-53: Reduction of Diazonium Salts.
  • Hanson, P., et al. "The reduction of diazonium salts by sodium dithionite". Journal of the Chemical Society, Perkin Transactions 2, 2002 .

Sources

Validation & Comparative

Mastering Purity: A Researcher's Guide to Melting Point Analysis of Novel Phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of newly synthesized compounds is paramount. Among the foundational techniques for assessing the purity of a crystalline organic compound, melting point determination remains a simple, yet powerful tool.[1][2][3] This guide provides an in-depth look at the principles and practical application of melting point analysis, using the hypothetical compound 4-Acetamido-2-nitrophenylhydrazine as a case study. While a specific, validated melting point for this novel compound is not yet established in the public domain, this guide will equip you with the knowledge to determine it accurately and to interpret the results in the context of purity assessment. We will also compare its expected behavior with that of structurally related, well-characterized compounds.

The Significance of a Sharp Melting Point

A pure, crystalline solid typically exhibits a sharp and characteristic melting point, usually within a narrow range of 0.5-1.0°C.[1] This is because the molecules are arranged in a uniform crystal lattice, and a specific amount of energy is required to overcome these intermolecular forces and transition into the liquid phase.[4][5] Conversely, the presence of impurities disrupts this crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][2][4][6] Therefore, observing a wide melting range is a strong indicator that the sample is impure.[1]

This principle, known as melting point depression, is a cornerstone of qualitative organic analysis and serves as a rapid and cost-effective preliminary assessment of purity before employing more complex techniques like chromatography.[4][7]

Comparative Melting Point Data of Related Phenylhydrazine Derivatives

To provide context for the experimental determination of the melting point of a new compound like this compound, it is instructive to examine the melting points of structurally similar, commercially available compounds. This comparative data helps in anticipating the approximate melting range and understanding the influence of different functional groups on the melting point.

Compound NameStructureReported Melting Point (°C)
2,4-DinitrophenylhydrazineC₆H₆N₄O₄198-202 (decomposes)[8]
4-NitrophenylhydrazineC₆H₇N₃O₂156 (decomposes)[9]
N-(4-Nitrophenyl)acetamideC₈H₈N₂O₃216[10]
N-(4-Methoxy-2-nitrophenyl)acetamideC₉H₁₀N₂O₄117-118[11]
This compound (Hypothetical)C₈H₁₀N₄O₃To be determined

This table includes data for well-characterized compounds to serve as a reference for the experimental determination of the melting point of a novel substance.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the steps for obtaining a reliable melting point range using a modern digital melting point apparatus (e.g., a Mel-Temp apparatus).

Materials:
  • Dry, finely powdered sample of the crystalline compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Procedure:
  • Sample Preparation:

    • Ensure the sample is completely dry.[3] Moisture can depress the melting point.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[3] This ensures uniform heat transfer.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][12]

  • Initial (Rapid) Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute).

    • Observe the sample through the magnifying lens and record the approximate temperature at which it melts. This provides a preliminary melting range.

    • Allow the apparatus to cool sufficiently before the next determination.

  • Accurate (Slow) Determination:

    • Prepare a fresh capillary tube with the sample. It is crucial not to reuse a melted sample as its crystalline structure may have changed.[12]

    • Place the new capillary tube in the apparatus.

    • Rapidly heat the block to about 20°C below the approximate melting point observed in the initial determination.[12]

    • Decrease the heating rate to 1-2°C per minute.[1] A slow heating rate is critical for an accurate measurement.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal disappears (the completion of melting).

    • The recorded values constitute the melting point range (e.g., 150-151°C).

    • For robust data, repeat the accurate determination at least twice with fresh samples to ensure reproducibility.

Visualizing the Workflow: Melting Point Determination

The following diagram illustrates the key stages of the experimental workflow for determining the melting point of a crystalline organic solid.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_analysis Data Analysis & Interpretation p1 Dry Crystalline Sample p2 Grind to Fine Powder p1->p2 p3 Pack in Capillary Tube (2-3 mm) p2->p3 d1 Insert Capillary into Apparatus p3->d1 d2 Rapid Heating for Approximate Range d1->d2 d3 Cool Apparatus d2->d3 d4 Slow Heating (1-2°C/min) for Accurate Range d3->d4 d5 Record T_onset and T_completion d4->d5 a1 Compare with Literature Values d5->a1 a2 Assess Purity based on Range Width a1->a2

Caption: Experimental workflow for melting point determination.

Interpreting the Results: Purity and Identity

  • Sharp Melting Point (Narrow Range): A narrow melting range (≤ 2°C) is a strong indication of high purity.[2]

  • Broad Melting Point (Wide Range): A wide melting range suggests the presence of impurities.

  • Melting Point Depression: If the determined melting point is lower than an expected value (based on analogous structures or previous batches), it also points to impurities.

  • Comparison with Known Compounds: While a melting point can help in identifying a compound, it is not definitive on its own, as different compounds can have similar melting points.[13] However, the technique of "mixed melting point" can be used for confirmation. If a sample is mixed with a known pure compound and the melting point is not depressed, it provides strong evidence that the two are identical.[6]

Alternatives and Complementary Techniques

While melting point is a crucial first step, it is important to note that some impurities may not significantly affect the melting point. Therefore, for comprehensive purity analysis, especially in a drug development context, it is essential to employ complementary techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can help identify impurities.

References

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A Comparative Guide to the UV-Vis Absorption Spectra of Acetamido-Nitrophenylhydrazine Dyes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of acetamido-nitrophenylhydrazine dyes. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and environmental factors influencing their spectral properties, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, ensuring a robust understanding of how molecular structure dictates spectroscopic behavior.

Introduction: The Spectroscopic World of Hydrazone Dyes

Acetamido-nitrophenylhydrazine dyes belong to the broader class of hydrazones, compounds characterized by the >C=N-NH- functional group. These molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as colorants.[1] The chromophoric system, typically involving a phenylhydrazine core, is rich in π-electrons, making these compounds excellent candidates for analysis by UV-Visible (UV-Vis) spectroscopy.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[2] This absorption corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state, primarily involving π→π* and n→π* transitions in these conjugated systems.[3] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique fingerprint of the molecule's electronic structure. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that are highly sensitive to the dye's chemical environment and structure.[4]

This guide will compare how substitutions on the nitrophenyl ring and changes in the solvent environment systematically alter the UV-Vis absorption spectra of these dyes, providing a framework for predicting and interpreting their optical properties.

The Core Structure: Azo-Hydrazone Tautomerism

A critical feature of phenylhydrazine-derived dyes is their ability to exist as two distinct tautomers: the hydrazone (keto) form and the azo (enol) form.[5] This equilibrium is a pivotal determinant of the dye's color and spectral properties, as the two forms possess different conjugation pathways and thus absorb light at different wavelengths.[6]

Caption: Azo-Hydrazone tautomeric equilibrium.

The position of this equilibrium is highly sensitive to environmental factors.[7] Generally, polar solvents and changes in pH can shift the equilibrium, leading to dramatic changes in the UV-Vis spectrum.[8][9] The hydrazone form is often favored in neutral and acidic conditions, while the azo form can become more prominent in basic media. Understanding this tautomerism is essential for interpreting the spectral data of these dyes correctly.

Comparative Analysis of UV-Vis Spectra

The electronic properties of acetamido-nitrophenylhydrazine dyes are governed by an intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-withdrawing group (EWG).[10] In this system, the acetamido group typically acts as a donor, while the nitro group is a strong acceptor.

The Influence of Substituent Position

The relative positions of the acetamido and nitro groups on the phenyl ring significantly impact the λmax. This is because the efficiency of the ICT is dependent on the electronic communication between the donor and acceptor.

  • Para-Substitution (e.g., 4-nitro, 2-acetamido): When the nitro group is para to the hydrazine linkage, it exerts a strong electron-withdrawing effect through resonance along the entire conjugated system. This generally leads to a more pronounced ICT and a bathochromic (red) shift in the λmax compared to other isomers.[11]

  • Ortho-Substitution (e.g., 2-nitro, 4-acetamido): An ortho-nitro group can lead to more complex spectral behavior. While it is strongly electron-withdrawing, steric hindrance may disrupt the planarity of the molecule, slightly reducing conjugation. However, the ortho-nitro group can also form an intramolecular hydrogen bond with the N-H of the hydrazone moiety, which can cause a bathochromic shift.[11]

Table 1: Representative UV-Vis Data for Isomeric Dyes in Ethanol

Dye Structure (Hypothetical)Substituent Positionsλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key Observation
Dye A4-Nitrophenyl, Acetamido on coupler~450 - 490~45,000Strong ICT leads to longer wavelength absorption.[12]
Dye B2-Nitrophenyl, Acetamido on coupler~430 - 470~38,000Potential for H-bonding; λmax can be slightly blue-shifted compared to para-isomer if steric effects dominate.[11]

Note: The data presented are representative values based on trends reported for similar azo and hydrazone dye systems.

The Effect of Solvent Polarity (Solvatochromism)

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents.[13] This phenomenon provides profound insight into the dye's electronic ground and excited states. Acetamido-nitrophenylhydrazine dyes, with their significant ICT character, typically exhibit positive solvatochromism .

This means that the λmax undergoes a bathochromic (red) shift as the polarity of the solvent increases.[14][15] The causality is as follows: The excited state of these dyes is more polar than the ground state due to the charge separation during the ICT transition. Polar solvents stabilize this polar excited state more effectively than the less polar ground state, thereby lowering the energy gap for the electronic transition and shifting the λmax to a longer wavelength.[16][17]

Table 2: Solvatochromic Shifts for a Representative 4-Nitrophenylhydrazine Dye

SolventPolarity (Dielectric Constant)λmax (nm)Spectral Shift
Dioxane2.2~435-
Chloroform4.8~448Bathochromic
Ethanol24.6~465Bathochromic
Acetonitrile37.5~470Bathochromic
DMSO46.7~485Bathochromic

Note: This table illustrates a typical trend. Absolute λmax values will vary based on the specific dye structure.[15][18]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. Accurate and reproducible data depend on meticulous execution of these steps.

Synthesis of a Representative Acetamido-Nitrophenylhydrazine Dye

This protocol describes the acid-catalyzed condensation of 4-nitrophenylhydrazine with an acetamido-substituted aldehyde. This is a standard method for forming the hydrazone C=N bond.[19][20]

Caption: General synthesis workflow for a hydrazone dye.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrophenylhydrazine and 1.0 equivalent of the corresponding acetamido-substituted aldehyde (e.g., N-acetyl-4-aminobenzaldehyde) in a minimal amount of a suitable solvent, such as ethanol.

  • Catalysis: Add 2-3 drops of a catalyst, such as glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a new, colored spot indicates product formation.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. For higher purity, recrystallize the solid from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified crystals and confirm their identity and purity using techniques like ¹H NMR, FT-IR, and Mass Spectrometry.[19][21]

Protocol for UV-Vis Spectral Analysis

This protocol outlines the steps for acquiring high-quality UV-Vis absorption spectra.

Caption: Step-by-step workflow for UV-Vis analysis.

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the purified dye and prepare a concentrated stock solution (e.g., 1x10⁻³ M) in a Class A volumetric flask using a suitable solvent like DMSO or DMF, in which the dye is highly soluble.[22]

  • Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 1x10⁻⁵ to 5x10⁻⁵ M) in the desired solvents for analysis.[3] This dilution step is critical to ensure that the measured absorbance falls within the instrument's linear dynamic range (typically 0.1 - 1.0 A.U.) as defined by the Beer-Lambert Law.[4][23]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable output. Set the instrument to scan a wavelength range appropriate for the dye, for instance, from 250 nm to 700 nm.[3]

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent that was used to prepare the working solution. This is the "blank." Place it in the spectrophotometer and record a baseline spectrum. The instrument will subtract this baseline from the sample's spectrum, correcting for any absorbance from the solvent and the cuvette itself.[24]

  • Sample Measurement: Empty the blank cuvette, rinse it 2-3 times with a small amount of the dye working solution, and then fill it with the working solution. Place the cuvette in the sample holder, ensuring the transparent sides are aligned with the light path.[24]

  • Data Acquisition: Initiate the scan. The instrument will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax) and record its value.

  • Repeat for All Solvents: Repeat steps 4-6 for each solvent to be tested to gather solvatochromic data.

Conclusion

The UV-Vis absorption spectra of acetamido-nitrophenylhydrazine dyes are a direct reflection of their intricate electronic structure. The key takeaways from this guide are:

  • Tautomerism is Key: The position of the azo-hydrazone equilibrium, influenced by solvent and pH, is a primary determinant of the observed spectrum.

  • Structure Dictates Absorption: The relative positioning of the electron-donating acetamido group and the electron-withdrawing nitro group governs the intramolecular charge transfer, directly impacting the λmax. Para-substituted isomers generally absorb at longer wavelengths.

  • Solvent Effects are Predictable: These dyes typically exhibit positive solvatochromism, with λmax shifting to longer wavelengths in more polar solvents due to the stabilization of a more polar excited state.

By leveraging the principles and protocols outlined in this guide, researchers can effectively analyze, interpret, and predict the spectral behavior of this important class of dyes, facilitating their application in drug development and materials science.

References

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  • Al-Mokhtar, M. A., et al. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetamido-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling and disposal of chemical reagents are as critical as the experimental results they help us achieve. This guide provides a detailed protocol for the proper disposal of 4-Acetamido-2-nitrophenylhydrazine, a nitro-aromatic hydrazine derivative. The procedures outlined here are synthesized from established safety data for structurally similar compounds and general best practices for hazardous chemical waste management, ensuring a self-validating system of laboratory safety.

The core principle of this guide is risk mitigation through informed action. Nitro-aromatic compounds and hydrazines are classes of chemicals known for their potential reactivity and toxicity.[1] Therefore, every step, from personal protective equipment to the final hand-off to waste management professionals, is designed to protect you, your colleagues, and the environment.

Immediate Safety & Disposal Overview

Before handling this compound, it is imperative to recognize it as hazardous waste. All materials that come into contact with this compound, including gloves, weighing papers, contaminated glassware, and reaction byproducts, must be treated as such.[2] Under no circumstances should this chemical or its contaminated materials be mixed with general laboratory trash or poured down the drain.[3][4] Co-mingling with incompatible waste streams, particularly strong oxidizing agents, must be strictly avoided to prevent potentially vigorous or explosive reactions.[1][5]

Parameter Guideline Primary Rationale Source(s)
Waste Classification Hazardous Chemical WasteInherent toxicity and reactivity of nitro-aromatic hydrazine compounds.[1][6][7]
Primary Disposal Route Licensed Hazardous Waste ContractorEnsures compliant disposal, typically via high-temperature incineration.[2][6]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Heat/Ignition SourcesRisk of fire, explosion, or vigorous exothermic reaction.[1][5][6][8]
Spill Control Inert Absorbent Material (Sand, Vermiculite)Safely contains the solid material without reacting with it.[9][10]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatProtects against skin, eye, and respiratory exposure to a toxic substance.[6][9][11]

Hazard Profile: A Mechanistic Perspective

Understanding the "why" behind safety protocols is crucial for developing an intuitive safety culture. This compound combines two reactive functional groups: a nitro-aromatic system and a hydrazine moiety.

  • Nitro-Aromatic Group: This group makes the compound susceptible to rapid decomposition, especially at elevated temperatures, and can increase its toxicity.[1]

  • Hydrazine Moiety: Hydrazine and its derivatives are powerful reducing agents and are known for their toxicological properties, including being potential convulsants and skin/eye irritants.[1][11] Some hydrazines are also suspected carcinogens.[11]

The combination of these groups dictates that the compound must be handled with care to prevent thermal decomposition, unintended reactions, and personnel exposure.

Operational Protocol: Step-by-Step Disposal

This protocol is divided into three critical phases: immediate actions at the laboratory bench, temporary accumulation of waste, and final disposal coordination.

Phase 1: At the Bench - Immediate Waste Containment
  • Preparation : Before starting your experiment, designate a specific, clearly labeled container for all this compound waste. This includes solids, solutions, and contaminated disposables.[2]

  • Segregation : Collect all waste directly into this dedicated container. This prevents cross-contamination and ensures that the waste stream is well-defined.[4]

  • Contaminated Materials : Any item that contacts the chemical—gloves, pipette tips, absorbent paper—is now hazardous waste. Place these items immediately into the designated container.[9]

  • Glassware Decontamination : Triple-rinse any glassware that contained the compound with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous waste in your designated container. The third rinsate may, depending on local institutional policy, be disposed of normally.

Phase 2: Waste Accumulation and Storage
  • Containerization : Ensure the primary waste container is made of a compatible material (e.g., HDPE or glass), is in good condition, and can be securely sealed.[12]

  • Labeling : The container must be labeled clearly and accurately at all times with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[2][12]

  • Storage : Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location should be cool, dry, well-ventilated, and away from heat or ignition sources.[9][10] It must be stored separately from incompatible materials, especially oxidizers.[5]

Phase 3: Final Disposal
  • Professional Disposal : The only acceptable method for final disposal is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]

  • Documentation : Complete all required waste pickup forms accurately, detailing the contents and quantity of the waste. Proper documentation is a legal requirement and ensures safe handling by disposal personnel.[12]

  • Never Attempt On-Site Treatment : While chemical neutralization methods exist for some hydrazines (e.g., oxidation with sodium hypochlorite), these reactions can be hazardous themselves and should not be attempted unless you are specifically trained and equipped for such procedures.[7][11][13] The safest and most compliant approach is to entrust the waste to professionals.

Disposal Workflow

DisposalWorkflow cluster_bench At the Bench cluster_storage Waste Accumulation cluster_disposal Final Disposition A Experiment Generates Waste (Solid, Liquid, Contaminated PPE) B Segregate Immediately into Designated, Labeled Container A->B C Securely Seal Container B->C D Store in Cool, Ventilated Satellite Accumulation Area C->D E Keep Away from Incompatibles (e.g., Oxidizers) D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Complete Waste Manifest/Paperwork F->G H Waste Collected for Incineration/Compliant Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, goggles, lab coat), gently cover the spill with an inert absorbent material like sand, diatomite, or vermiculite.[9][10] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the material into your designated hazardous waste container.[5] Avoid creating dust.[5]

    • Decontaminate the area with alcohol or soap and water, collecting the cleaning materials as hazardous waste.[9]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[9]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation : Move to fresh air immediately.[9]

    • Seek Medical Attention : In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) for this or a similar chemical to the medical personnel.[9]

By adhering to these rigorous, well-grounded procedures, you uphold your commitment to safety, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. NCBI.
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  • Center for Toxicology & Environmental Health (CTEH®). (2014, December 16). Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.